Methylmalonate(2-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H4O4-2 |
|---|---|
Molecular Weight |
116.07 g/mol |
IUPAC Name |
2-methylpropanedioate |
InChI |
InChI=1S/C4H6O4/c1-2(3(5)6)4(7)8/h2H,1H3,(H,5,6)(H,7,8)/p-2 |
InChI Key |
ZIYVHBGGAOATLY-UHFFFAOYSA-L |
SMILES |
CC(C(=O)[O-])C(=O)[O-] |
Canonical SMILES |
CC(C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Biochemical Pathways and Metabolic Interconnections of Methylmalonate 2
Propionate (B1217596) Catabolism and Methylmalonate(2-) Generation
The breakdown of propionate, a three-carbon short-chain fatty acid, is a crucial metabolic process that converges on the formation of methylmalonyl-CoA, the direct precursor to methylmalonate(2-). ontosight.ainih.gov This catabolic pathway is essential for processing products from the breakdown of several essential amino acids, including isoleucine, valine, methionine, and threonine, as well as odd-chain fatty acids and cholesterol. wikipedia.orgmhmedical.com
Conversion of Propionyl-Coenzyme A to D-Methylmalonyl-Coenzyme A
The initial and rate-limiting step in propionate catabolism is the carboxylation of propionyl-CoA to yield D-methylmalonyl-CoA. nih.govwikipedia.org This reaction is catalyzed by the mitochondrial enzyme propionyl-CoA carboxylase (PCC). wikipedia.org
Propionyl-CoA + HCO₃⁻ + ATP → (S)-Methylmalonyl-CoA + ADP + Pi wikipedia.orguniprot.org
PCC is a heterododecamer composed of six alpha (PCCA) and six beta (PCCB) subunits. mhmedical.comnih.gov The alpha subunit contains the biotin (B1667282) carboxylase (BC) and biotin carboxyl carrier protein (BCCP) domains, while the beta subunit houses the carboxyltransferase (CT) domain. nih.govebi.ac.uk
Biotin, also known as vitamin B7, is an indispensable cofactor for PCC activity. annualreviews.orgpatsnap.com It is covalently attached to a specific lysine (B10760008) residue within the BCCP domain of the PCCA subunit. mhmedical.comlsu.edu The catalytic cycle involves two distinct half-reactions that occur at separate active sites. lsu.edunih.gov First, the BC domain catalyzes the ATP-dependent carboxylation of the N1 nitrogen of the biotin ring, forming carboxybiotin. nih.govannualreviews.org Subsequently, the flexible arm of the BCCP translocates the carboxybiotin to the CT active site on the beta subunit. Here, the carboxyl group is transferred from carboxybiotin to propionyl-CoA, generating D-methylmalonyl-CoA and regenerating the biotin cofactor. nih.govebi.ac.uk
Isomerization of D-Methylmalonyl-Coenzyme A to L-Methylmalonyl-Coenzyme A
The D-stereoisomer of methylmalonyl-CoA produced by PCC is not directly metabolized further in the main pathway. wikipedia.org It must first be converted to its L-epimer.
This crucial stereochemical conversion is catalyzed by the enzyme methylmalonyl-CoA epimerase (MCEE), also known as methylmalonyl-CoA racemase. ontosight.aimedlineplus.gov MCEE facilitates the reversible epimerization of D-methylmalonyl-CoA to L-methylmalonyl-CoA. medlineplus.govebi.ac.uk This ensures that the downstream metabolic flux continues efficiently. ontosight.ai The enzyme is located in the mitochondria and is essential for the proper breakdown of various compounds. ontosight.ainih.gov
Formation of Methylmalonate(2-) from D-Methylmalonyl-Coenzyme A
Under normal physiological conditions, the majority of D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA. However, methylmalonate(2-) can be formed as a byproduct when D-methylmalonyl-CoA is hydrolyzed. wikipedia.org This reaction is catalyzed by D-methylmalonyl-CoA hydrolase, which cleaves the thioester bond, releasing coenzyme A and forming methylmalonic acid. wikipedia.org The deprotonated form of this acid at physiological pH is methylmalonate(2-).
This alternative pathway becomes more significant in certain metabolic disorders where the primary pathway is impaired, leading to an accumulation of methylmalonyl-CoA. researchgate.net For instance, deficiencies in methylmalonyl-CoA mutase or its cofactor, adenosylcobalamin (a form of vitamin B12), can cause a buildup of both L- and D-methylmalonyl-CoA, subsequently increasing the formation and excretion of methylmalonic acid. medscape.comnih.gov
Data Tables
Table 1: Key Enzymes in Propionate Catabolism
| Enzyme | Abbreviation | Function | Cofactor |
| Propionyl-Coenzyme A Carboxylase | PCC | Catalyzes the carboxylation of propionyl-CoA to D-methylmalonyl-CoA. nih.govuniprot.org | Biotin, ATP annualreviews.orgpatsnap.com |
| Methylmalonyl-Coenzyme A Epimerase | MCEE | Catalyzes the isomerization of D-methylmalonyl-CoA to L-methylmalonyl-CoA. ontosight.aimedlineplus.gov | |
| D-Methylmalonyl-Coenzyme A Hydrolase | Catalyzes the hydrolysis of D-methylmalonyl-CoA to methylmalonic acid and Coenzyme A. wikipedia.org |
Table 2: Substrates and Products in the Propionate Catabolism Pathway
| Substrate | Enzyme | Product |
| Propionyl-Coenzyme A, Bicarbonate | Propionyl-Coenzyme A Carboxylase | D-Methylmalonyl-Coenzyme A wikipedia.org |
| D-Methylmalonyl-Coenzyme A | Methylmalonyl-Coenzyme A Epimerase | L-Methylmalonyl-Coenzyme A medlineplus.gov |
| D-Methylmalonyl-Coenzyme A | D-Methylmalonyl-Coenzyme A Hydrolase | Methylmalonic acid, Coenzyme A wikipedia.org |
Enzymatic Hydrolysis by D-Methylmalonyl-Coenzyme A Hydrolase
The enzymatic hydrolysis of D-methylmalonyl-coenzyme A is catalyzed by (S)-methylmalonyl-CoA hydrolase (EC 3.1.2.17), also referred to as D-methylmalonyl-coenzyme A hydrolase. wikipedia.org This enzyme is a member of the hydrolase family, specifically targeting thioester bonds. wikipedia.org The primary function of this enzyme is its role in propanoate metabolism, where it facilitates the conversion of (S)-methylmalonyl-CoA and water into methylmalonate and Coenzyme A. wikipedia.org This reaction prevents the accumulation of D-methylmalonyl-CoA. The enzyme has been identified and characterized in rat liver. wikipedia.orgnih.govrhea-db.org
The reaction catalyzed by this enzyme is: (S)-methylmalonyl-CoA + H₂O ⇌ methylmalonate + CoA wikipedia.org
Table 1: Properties of (S)-methylmalonyl-CoA hydrolase
| Property | Description |
|---|---|
| Systematic Name | (S)-methylmalonyl-CoA hydrolase |
| Alternate Name | D-methylmalonyl-coenzyme A hydrolase |
| EC Number | 3.1.2.17 |
| Enzyme Family | Hydrolases (acting on thioester bonds) |
| Metabolic Pathway | Propanoate metabolism |
| Catalyzed Reaction | (S)-methylmalonyl-CoA + H₂O ⇌ methylmalonate + CoA |
Interconversion with Methylmalonyl-Coenzyme A by Acyl-Coenzyme A Synthetase Family Member 3 (ACSF3)
Acyl-CoA Synthetase Family Member 3 (ACSF3) is a mitochondrial enzyme that plays a critical role in the metabolism of specific organic acids. genecards.orgmedlineplus.govwikipedia.org As a member of the acyl-CoA synthetase family, it catalyzes the formation of a thioester bond between a fatty acid and coenzyme A. genecards.orgpromega.denih.gov ACSF3 exhibits high specificity for both malonate and methylmalonate. promega.denih.gov
Functionally, the ACSF3 enzyme acts as both a malonyl-CoA synthetase and a methylmalonyl-CoA synthetase. medlineplus.govmedlineplus.gov It converts methylmalonic acid into methylmalonyl-CoA within the mitochondria. medlineplus.govmedlineplus.gov This activity is a key step in the mitochondrial fatty acid synthesis (mtFAS) pathway. wikipedia.orgnih.gov Mutations in the ACSF3 gene can lead to a condition known as combined malonic and methylmalonic aciduria (CMAMMA), characterized by elevated levels of both acids. medlineplus.govmedlineplus.govfrontiersin.org The enzyme is essential for clearing intramitochondrial malonate, a known inhibitor of mitochondrial respiration. wikipedia.org
Table 2: Characteristics of Acyl-CoA Synthetase Family Member 3 (ACSF3)
| Characteristic | Description |
|---|---|
| Gene | ACSF3 |
| Location | Mitochondria |
| Enzyme Class | Acyl-CoA Synthetase, Ligase |
| Function | Catalyzes the conversion of malonic acid to malonyl-CoA and methylmalonic acid to methylmalonyl-CoA. medlineplus.govmedlineplus.gov |
| Metabolic Role | Involved in mitochondrial fatty acid synthesis (mtFAS) and propionate metabolism. wikipedia.orgfrontiersin.org |
| Associated Condition | Combined Malonic and Methylmalonic Aciduria (CMAMMA). genecards.orgfrontiersin.org |
Entry into the Tricarboxylic Acid Cycle
Conversion of L-Methylmalonyl-Coenzyme A to Succinyl-Coenzyme A
The conversion of L-methylmalonyl-CoA to succinyl-CoA is a critical step in the catabolism of several essential biomolecules. wikipedia.orgontosight.ai The substrate for this reaction, L-methylmalonyl-CoA, is primarily formed from propionyl-CoA. Propionyl-CoA itself is a product of the breakdown of odd-chain fatty acids, cholesterol, and the amino acids isoleucine, methionine, threonine, and valine. wikipedia.orgmedlineplus.gov The product of this isomerization, succinyl-CoA, is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the citric acid cycle or Krebs cycle. wikipedia.orgontosight.ai This reaction effectively provides a direct entry point for the carbon skeletons of these precursor molecules into a central metabolic pathway for energy production. ontosight.ai
Mechanism of L-Methylmalonyl-Coenzyme A Mutase (MMUT)
The isomerization of L-methylmalonyl-CoA to succinyl-CoA is catalyzed by the mitochondrial enzyme L-methylmalonyl-CoA mutase (MMUT), also known as methylmalonyl-CoA isomerase (EC 5.4.99.2). wikipedia.orguniprot.org This enzyme facilitates an intramolecular rearrangement where the carboxyl-CoA group migrates from C-2 to C-3 of the propionate backbone, converting the branched-chain L-methylmalonyl-CoA into the linear succinyl-CoA. ontosight.ai
The reaction mechanism is highly unusual as it involves the homolytic cleavage of a carbon-cobalt bond within its essential cofactor, adenosylcobalamin (a form of vitamin B12). wikipedia.org This cleavage generates a 5'-deoxyadenosyl radical, which initiates the rearrangement by abstracting a hydrogen atom from the substrate. wikipedia.orgnih.gov The active site of the enzyme is situated within a deep cavity, which protects the radical intermediates from being intercepted by oxygen, a process that would inactivate the enzyme. nih.gov
Table 3: Overview of L-Methylmalonyl-CoA Mutase (MMUT)
| Attribute | Details |
|---|---|
| Gene | MMUT |
| EC Number | 5.4.99.2 |
| Cellular Location | Mitochondrial matrix |
| Function | Catalyzes the reversible isomerization of L-methylmalonyl-CoA to succinyl-CoA. wikipedia.orguniprot.org |
| Cofactor | Adenosylcobalamin (AdoCbl) |
| Reaction Type | Intramolecular rearrangement (isomerization) |
| Associated Disorder | Methylmalonic Acidemia |
Adenosylcobalamin (AdoCbl) as a Coenzyme for MMUT
The enzymatic activity of L-methylmalonyl-CoA mutase is entirely dependent on its coenzyme, adenosylcobalamin (AdoCbl), an active form of vitamin B12. medlineplus.govmedchemexpress.comhmdb.ca AdoCbl is a complex organometallic compound featuring a cobalt atom at the center of a corrin (B1236194) ring. wikipedia.org Within the active site of MMUT, AdoCbl serves as a source of a free radical essential for catalysis. wikipedia.orgnih.gov
For AdoCbl to function, it must be transported into the mitochondria. hmdb.ca The interaction between MMUT and its coenzyme is a dynamic process. During catalysis, the active AdoCbl can become oxidized to an inactive form. The protein MMAA, a G-protein, plays a crucial role in promoting the replacement of the inactive cofactor with a fresh molecule of AdoCbl, thereby restoring the enzyme's activity. uniprot.orgrcsb.org This chaperone-like function ensures the continuous operation of the mutase. uniprot.org
Anaplerotic Contribution to the Citric Acid Cycle
The citric acid cycle is an amphibolic pathway, meaning it participates in both catabolism (breaking down molecules for energy) and anabolism (building complex molecules). vedantu.com Intermediates of the cycle are often withdrawn to serve as precursors for the biosynthesis of molecules like amino acids and heme. libretexts.org Anaplerotic reactions are essential metabolic pathways that replenish these intermediates, ensuring the cycle can continue to function. britannica.comjove.com
The conversion of L-methylmalonyl-CoA to succinyl-CoA represents a significant anaplerotic pathway. britannica.commedrxiv.org By producing succinyl-CoA, this reaction funnels carbon atoms from the catabolism of odd-chain fatty acids and several amino acids directly into the citric acid cycle. wikipedia.orgwikipedia.org This replenishment is vital for maintaining the pool of TCA cycle intermediates, which is critical for cellular energy homeostasis. britannica.commedrxiv.orgnih.gov A deficiency in MMUT activity leads to a loss of this anaplerotic source, resulting in an insufficiency of TCA cycle intermediates, which contributes to the pathophysiology of methylmalonic aciduria. researchgate.netmedrxiv.org
Table 4: List of Compound Names
| Compound Name |
|---|
| (S)-methylmalonyl-CoA |
| Adenosylcobalamin (AdoCbl) |
| Coenzyme A (CoA) |
| D-methylmalonyl-coenzyme A |
| Isoleucine |
| L-methylmalonyl-Coenzyme A |
| Malonate |
| Malonyl-CoA |
| Methionine |
| Methylmalonate(2-) |
| Methylmalonic acid |
| Propionyl-CoA |
| Succinyl-Coenzyme A |
| Threonine |
Sources of Propionyl-Coenzyme A Precursors
Propionyl-coenzyme A (propionyl-CoA) is a crucial intermediate in cellular metabolism, primarily known as the metabolic precursor to methylmalonate(2-). It is a three-carbon thioester that arises from the catabolism of various biomolecules. The primary sources of propionyl-CoA in mammals are the breakdown of certain amino acids and the oxidation of fatty acids with an odd number of carbon atoms. wikipedia.orgmhmedical.com These pathways converge on the production of propionyl-CoA, which then enters a common metabolic route for further processing.
Branched-Chain Amino Acid Catabolism
The catabolism of several essential amino acids significantly contributes to the cellular pool of propionyl-CoA. nih.gov These include the branched-chain amino acids (BCAAs) isoleucine and valine, as well as threonine and methionine. droracle.aisketchy.com The initial steps in the breakdown of BCAAs are shared, involving transamination followed by oxidative decarboxylation to form branched-chain acyl-CoA intermediates. nih.gov Subsequently, their metabolic pathways diverge, each yielding specific end products. nih.gov
The breakdown of isoleucine is a multistep process that ultimately yields both acetyl-CoA and propionyl-CoA. nih.govnih.gov Following the initial shared steps of BCAA catabolism, the resulting acyl-CoA intermediate undergoes a series of enzymatic reactions. A key step involves the cleavage of α-methyl-β-hydroxybutyryl-CoA, which generates acetyl-CoA and propionyl-CoA. This dual contribution makes isoleucine both ketogenic (producing acetyl-CoA) and glucogenic (as propionyl-CoA can be converted to succinyl-CoA and enter the citric acid cycle). droracle.ai Studies have identified isoleucine as a major source of nuclear propionyl-CoA, which has implications for epigenetic regulation through histone propionylation. droracle.ai
The catabolism of valine leads exclusively to the formation of propionyl-CoA. nih.govslideshare.net After its conversion to a branched-chain ketoacid and subsequent oxidative decarboxylation, the resulting isobutyryl-CoA undergoes a series of reactions, including oxidation, hydration, and cleavage. slideshare.net This metabolic sequence ultimately produces propionyl-CoA, which can then be converted to methylmalonyl-CoA and subsequently to succinyl-CoA, an intermediate of the citric acid cycle. nih.gov This pathway underscores the glucogenic nature of valine.
Threonine can be catabolized through several pathways, one of which leads to the production of propionyl-CoA. libretexts.orgreactome.org In one significant pathway, threonine is converted to α-ketobutyrate by the enzyme threonine deaminase (also known as threonine dehydratase). creative-proteomics.commdpi.com The α-ketobutyrate is then subjected to oxidative decarboxylation by the branched-chain α-ketoacid dehydrogenase complex, a reaction that yields propionyl-CoA and carbon dioxide. libretexts.orgnih.gov This pathway is particularly active under conditions of fasting or starvation. mdpi.com Another, less direct, route involves the conversion of threonine to glycine (B1666218) and acetyl-CoA. creative-proteomics.com
The sulfur-containing amino acid methionine is also a precursor for propionyl-CoA. nih.govdroracle.ai The catabolic pathway of methionine involves its conversion to S-adenosylmethionine (SAM), a universal methyl group donor. After a series of demethylation and transsulfuration reactions, the carbon skeleton of methionine is converted to homocysteine and then to cystathionine. Ultimately, the pathway yields α-ketobutyrate, which, as in threonine metabolism, is oxidatively decarboxylated to form propionyl-CoA. cabidigitallibrary.org
Odd-Chain Fatty Acid Oxidation
The beta-oxidation of fatty acids with an odd number of carbon atoms is another significant source of propionyl-CoA. wikipedia.orglibretexts.org While the beta-oxidation of even-chain fatty acids exclusively produces acetyl-CoA units, the final round of oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. sketchy.comwikipedia.org This three-carbon propionyl-CoA molecule cannot be further oxidized through the beta-oxidation pathway. libretexts.org Instead, it enters the metabolic pathway common to the propionyl-CoA derived from amino acid catabolism, where it is carboxylated to form D-methylmalonyl-CoA. wikipedia.org
Data Tables
Table 1: Key Enzymes in Propionyl-CoA Production
| Precursor | Key Enzyme(s) | Product(s) |
| Isoleucine | Branched-chain aminotransferase, Branched-chain α-ketoacid dehydrogenase complex | Acetyl-CoA, Propionyl-CoA |
| Valine | Branched-chain aminotransferase, Branched-chain α-ketoacid dehydrogenase complex | Propionyl-CoA |
| Threonine | Threonine deaminase, Branched-chain α-ketoacid dehydrogenase complex | Propionyl-CoA |
| Methionine | Methionine adenosyltransferase, Cystathionine β-synthase, Cystathionase | Propionyl-CoA |
| Odd-Chain Fatty Acids | Acyl-CoA synthetase, Acyl-CoA dehydrogenases, Enoyl-CoA hydratase, Hydroxyacyl-CoA dehydrogenase, Thiolase | Acetyl-CoA, Propionyl-CoA |
Cholesterol Side Chain Degradation
The catabolism of cholesterol is a significant metabolic pathway that contributes to the endogenous pool of propionyl-CoA, a direct precursor to L-methylmalonyl-CoA. researchgate.netnewenglandconsortium.org The degradation of the cholesterol side chain, in particular, is a multi-step process analogous to the β-oxidation of fatty acids, which results in the generation of propionyl-CoA. oup.comnih.gov In organisms like Mycobacterium tuberculosis, which can utilize cholesterol as a carbon source, this pathway is well-defined. The process begins with the hydroxylation of the terminal carbon of the cholesterol side chain, a reaction catalyzed by monooxygenases such as Cyp125 or Cyp142. oup.com Following this, a coenzyme-A (CoA) molecule is attached to the side chain by an acyl-CoA synthase, which is necessary to initiate the β-oxidation cycles. oup.com
The subsequent cycles of β-oxidation systematically shorten the cholesterol side chain. The final cycle involves the cleavage of the last carbon-carbon bond between the side chain and the steroid's D-ring, which releases a final propionyl-CoA unit. oup.comasm.org This degradation pathway ultimately yields at least one, and potentially more, molecules of propionyl-CoA per molecule of cholesterol. researchgate.netnih.gov This propionyl-CoA then enters the central metabolism, where it is carboxylated to form D-methylmalonyl-CoA, which is then epimerized to L-methylmalonyl-CoA. The enzyme methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor, catalyzes the final conversion of L-methylmalonyl-CoA to succinyl-CoA, allowing it to enter the Krebs cycle. newenglandconsortium.org An impairment in this final step leads to the accumulation of methylmalonyl-CoA, which is subsequently hydrolyzed to methylmalonic acid, the protonated form of methylmalonate(2-). researchgate.netnewenglandconsortium.org Therefore, cholesterol catabolism is a key upstream process that feeds into the pathway where methylmalonate(2-) can be formed. uib.nogdx.net
Table 1: Key Enzymatic Steps in Cholesterol Side Chain Degradation Leading to Propionyl-CoA
| Step | Enzyme/Enzyme Complex | Function | Metabolite Produced |
|---|---|---|---|
| Initiation | Cyp125 / Cyp142 (Monooxygenases) | Hydroxylation of the terminal side chain carbon. | - |
| Activation | FadD19 (Acyl-CoA Synthase) | Ligation of Coenzyme-A to the side chain. | Acyl-CoA activated cholesterol |
| β-Oxidation Cycle 1 | Thiolase | Cleavage of the side chain. | Acetyl-CoA |
| β-Oxidation Cycle 2 | Ltp2 (Aldolase) / ChsH1-ChsH2 | Cleavage of the final C-C bond between the side chain and the D-ring. oup.comasm.org | Propionyl-CoA |
Role of Gut Microbiota in Propionate Production
The human gut microbiota plays a crucial role in metabolism by fermenting non-digestible dietary carbohydrates into short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. journalagent.comresearchgate.net Gut-derived propionate is a significant contributor to the body's total propionate load, which subsequently feeds into the metabolic pathway involving methylmalonate(2-). researchgate.nettandfonline.com The production of propionate by gut bacteria occurs through several distinct biochemical routes, with the succinate (B1194679) and acrylate (B77674) pathways being the most prominent. springermedizin.debiocrates.com
The succinate pathway is common among bacteria belonging to the phyla Bacteroidetes and Firmicutes. biocrates.comfrontiersin.org In this pathway, succinate is converted to methylmalonyl-CoA, which is then decarboxylated to yield propionate. journalagent.comspringermedizin.de Genera such as Bacteroides, Prevotella, and Akkermansia are known to utilize this pathway. springermedizin.de
The acrylate pathway involves the conversion of lactate (B86563) and certain sugars. This route is active in bacteria like Megasphaera and Coprococcus. springermedizin.de A third route, the propanediol (B1597323) pathway, can produce propionate from deoxy-sugars and is utilized by bacteria including Roseburia and Blautia. springermedizin.debiocrates.com
The amount and type of SCFAs produced, including propionate, are influenced by the composition of the gut microbiota and the host's diet. biocrates.comnih.gov Diets rich in certain fermentable fibers can increase propionate production. biocrates.com This microbial propionate is absorbed into the portal circulation and largely metabolized by the liver. springermedizin.de In the liver, it is converted to propionyl-CoA, which then enters the same metabolic cascade as propionyl-CoA derived from amino acid and cholesterol breakdown, ultimately being converted to succinyl-CoA via methylmalonyl-CoA. biocrates.com Consequently, the metabolic activity of the gut microbiota is a major external factor influencing the flux through the pathway that can lead to the accumulation of methylmalonate(2-) if downstream enzymatic steps are compromised. tandfonline.comnih.gov
Table 2: Major Microbial Pathways for Propionate Production in the Gut
| Pathway | Key Substrates | Key Intermediate | Predominant Bacterial Genera |
|---|---|---|---|
| Succinate Pathway | Dietary Fiber, Succinate | Methylmalonyl-CoA | Bacteroides, Prevotella, Alistipes, Ruminococcus, Akkermansia springermedizin.de |
| Acrylate Pathway | Lactate, Sugars | Acrylate | Megasphaera, Coprococcus springermedizin.de |
| Propanediol Pathway | Deoxy-sugars (e.g., rhamnose) | 1,2-Propanediol | Roseburia, Eubacterium, Blautia springermedizin.de |
Molecular and Genetic Basis of Methylmalonate 2 Metabolism Disorders
Methylmalonic Acidemia (MMA): An Inborn Error of Metabolism
Methylmalonic acidemia (MMA) represents a group of inherited metabolic disorders characterized by the accumulation of methylmalonic acid in the body's fluids. tubitak.gov.tr This condition is an inborn error of metabolism, meaning it is a genetic disorder that results in defective metabolic processes. tubitak.gov.tr Specifically, MMA is caused by the impaired conversion of L-methylmalonyl-CoA to succinyl-CoA, a critical step in the breakdown of certain amino acids, fatty acids, and cholesterol. tubitak.gov.trmedlineplus.gov The disorder is genetically heterogeneous, with various underlying genetic defects leading to the clinical and biochemical phenotype of MMA. nih.gov
Classification of MMA Subtypes
Methylmalonic acidemia is broadly classified into two main categories based on the accompanying biochemical findings in the blood and urine. researchgate.net This classification helps in determining the underlying metabolic defect and guiding further diagnostic investigations. The primary distinction is whether the elevation in methylmalonic acid occurs in isolation or in conjunction with an elevation of another compound, homocysteine. nih.govresearchgate.net
Isolated methylmalonic acidemia is a form of the disorder where there is an elevated concentration of methylmalonic acid (MMA) in the blood and urine without the presence of hyperhomocysteinemia or homocystinuria. nih.govnih.gov This condition arises from the functional impairment of the mitochondrial enzyme methylmalonyl-CoA mutase (MCM). tubitak.gov.tr The impairment can be due to a complete or partial deficiency of the enzyme itself or a defect in the synthesis or transport of its essential cofactor, 5-deoxy-adenosyl-cobalamin (AdoCbl). tubitak.gov.trnih.govnih.gov Patients with isolated MMA typically present with symptoms ranging from lethargy, vomiting, and ketoacidosis in early infancy to later-onset developmental delay and failure to thrive. tubitak.gov.traap.org The clinical severity and response to treatment can often be correlated with the specific genetic subtype. nih.gov
Combined methylmalonic acidemia and homocysteinuria (MMA-HC) is a distinct group of inborn errors of cobalamin (vitamin B12) metabolism. researchgate.netajnr.org In this condition, the body is unable to properly process vitamin B12, leading to a functional deficiency of the two active forms of cobalamin: adenosylcobalamin (AdoCbl) and methylcobalamin (B1676134) (MeCbl). ajnr.orgrbmb.net This dual deficiency results in the decreased activity of two enzymes: methylmalonyl-CoA mutase (requiring AdoCbl) and methionine synthase (requiring MeCbl). nih.govajnr.org Consequently, affected individuals exhibit elevated levels of both methylmalonic acid and homocysteine. nih.govfrontiersin.org The most common form of this combined disorder is the cblC type. medlineplus.govnih.gov Clinical presentations can vary widely, often including neurological, developmental, and hematological abnormalities that can manifest from infancy to adulthood. medlineplus.govresearchgate.net
Genetic Etiologies and Complementation Groups
The genetic basis of methylmalonic acidemia is diverse, with mutations in several different genes leading to the disease. These genetic defects are categorized into complementation groups, which are determined by in vitro studies on patient cells and help to pinpoint the specific step in the metabolic pathway that is affected. nih.govrbmb.net Most forms of MMA are inherited in an autosomal recessive manner, meaning an individual must inherit two copies of the defective gene, one from each parent, to be affected. medlineplus.govwikipedia.org
Mutations in the MMUT gene, located on chromosome 6p21, are a primary cause of isolated methylmalonic acidemia. nih.gov This gene provides the instructions for making the methylmalonyl-CoA mutase (MCM) enzyme. jle.com Defects in this enzyme are classified into two main subtypes based on the residual enzyme activity: nih.govwikipedia.org
mut⁰ (mut-zero) : This subtype is characterized by a complete or near-complete absence of MCM enzyme activity (less than 0.1%). tubitak.gov.trnih.gov It is the more severe form of the disease, often presenting in the neonatal period with life-threatening metabolic acidosis, hyperammonemia, and ketoacidosis. tubitak.gov.trnih.gov The mut⁰ form is generally unresponsive to vitamin B12 therapy. rbmb.net
mut⁻ (mut-minus) : In this subtype, there is some residual, albeit low, MCM enzyme activity. nih.govwikipedia.org The clinical presentation is typically more variable and may be milder than the mut⁰ form, with some individuals presenting later in infancy or childhood. nih.gov This form may show some responsiveness to vitamin B12. nih.gov
Defects in the intracellular metabolism of cobalamin (vitamin B12) account for a significant portion of MMA cases, including both isolated and combined forms. These defects prevent the proper synthesis of the active coenzymes, adenosylcobalamin (AdoCbl) and/or methylcobalamin (MeCbl). Each defect is associated with a specific gene and is referred to by a "cbl" designation.
Below is a table summarizing the key genetic defects in cobalamin metabolism leading to MMA:
| Complementation Group | Gene | Type of MMA | Function of Gene Product |
| cblA | MMAA | Isolated MMA | Involved in loading cobalamin onto the MCM enzyme. nih.govrbmb.net |
| cblB | MMAB | Isolated MMA | Catalyzes the final step in the synthesis of AdoCbl from cobalamin. nih.gov |
| cblC | MMACHC | Combined MMA & Homocysteinemia | Plays a central, early role in cytoplasmic processing of cobalamin, affecting both AdoCbl and MeCbl synthesis. medlineplus.govnih.govnih.gov |
| cblD | MMADHC | Combined MMA & Homocysteinemia (or isolated MMA in variant 2) | Involved in directing cobalamin to either the AdoCbl or MeCbl synthesis pathway. medlineplus.govnih.gov |
| cblE | MTRR | Combined MMA & Homocysteinemia | Encodes methionine synthase reductase, which is required to maintain methionine synthase in an active state. |
| cblF | LMBRD1 | Combined MMA & Homocysteinemia | Encodes a lysosomal membrane protein responsible for transporting cobalamin out of the lysosome and into the cytoplasm. medlineplus.govrbmb.net |
| cblG | MTR | Combined MMA & Homocysteinemia | Encodes the methionine synthase enzyme itself. |
| cblH | MMADHC | Combined MMA & Homocysteinemia | A specific allelic variant of cblD. |
| cblX | HCFC1 | Combined MMA & Homocysteinemia | This form is X-linked and involves a transcription factor that regulates the MMACHC gene. nih.govwikipedia.org |
| LMBRD1 | LMBRD1 | Combined MMA & Homocysteinemia | Gene associated with the cblF defect. medlineplus.govrbmb.net |
MCEE Gene Mutations
Mutations in the MCEE gene are a cause of methylmalonic acidemia. medlineplus.govmedlineplus.gov This gene provides the instructions for producing the enzyme methylmalonyl-CoA epimerase. medlineplus.govmedlineplus.gov This enzyme is responsible for converting D-methylmalonyl-CoA to L-methylmalonyl-CoA, a crucial step in the metabolic pathway that breaks down several amino acids, certain lipids, and cholesterol. medlineplus.govmedlineplus.gov
Mutations in the MCEE gene typically lead to the production of a non-functional or poorly functioning methylmalonyl-CoA epimerase enzyme. medlineplus.govmedlineplus.gov This enzymatic deficiency disrupts the normal metabolic pathway, causing a buildup of D-methylmalonyl-CoA and subsequently methylmalonic acid. medlineplus.gov To date, several mutations in the MCEE gene have been identified as causing methylmalonic acidemia. medlineplus.goveur.nl Individuals with MMA caused by MCEE gene mutations often present with a milder form of the condition compared to those with mutations in other related genes. medlineplus.govmedlineplus.gov This is thought to be due to the existence of an alternative metabolic pathway that can partially compensate for the deficiency. medlineplus.govmedlineplus.gov
One notable mutation is a homozygous nonsense mutation, c.139C>T, which results in a premature stop signal (p.R47X) in the protein sequence. eur.nl This was the first identified mutation in the MCEE gene to be definitively linked to methylmalonyl-CoA epimerase deficiency. eur.nl Another identified mutation is a frameshift mutation, c.419delA (p.Lys140fs). mdpi.com
Table 1: Examples of MCEE Gene Mutations and their Effects
| Mutation | Type of Mutation | Consequence | Clinical Phenotype |
| c.139C>T (p.Arg47X) | Nonsense | Premature termination of protein synthesis | Mild to moderate methylmalonic aciduria |
| c.419delA (p.Lys140fs) | Frameshift | Altered protein sequence and likely non-functional enzyme | Methylmalonic aciduria with later-onset neurological symptoms |
This table is not exhaustive and represents examples of documented mutations.
Other Related Genetic Factors (e.g., SUCLA2)
Mutations in the SUCLA2 gene are another genetic cause of elevated methylmalonic acid levels. frontiersin.orgoup.com This gene encodes the beta subunit of the enzyme succinyl-CoA ligase (SUCL-A), which is a key component of the Krebs cycle. frontiersin.orgmedlineplus.gov This enzyme catalyzes the conversion of succinyl-CoA to succinate (B1194679). frontiersin.org
Pathogenic variants in SUCLA2 lead to a condition known as mitochondrial DNA depletion syndrome 5 (MTDPS5), which is often characterized by mild methylmalonic aciduria. frontiersin.orgnih.gov The resulting SUCL-A deficiency can disrupt the Krebs cycle and also affect the maintenance of mitochondrial DNA (mtDNA). frontiersin.orgmedlineplus.gov This leads to a reduction in mtDNA content, impairing cellular energy production, particularly in the brain and muscles. medlineplus.govmedlineplus.gov The clinical presentation of SUCLA2-related disorders can include severe encephalomyopathy, hearing loss, and developmental delay. frontiersin.orgoup.com While the elevation of methylmalonic acid is typically mild, it serves as an important biochemical marker for this condition. nih.govnih.gov
Table 2: Comparison of MCEE and SUCLA2 Related Disorders
| Feature | MCEE Gene Mutations | SUCLA2 Gene Mutations |
| Gene Product | Methylmalonyl-CoA Epimerase | Beta subunit of Succinyl-CoA Ligase |
| Primary Metabolic Block | Conversion of D- to L-methylmalonyl-CoA | Conversion of succinyl-CoA to succinate |
| Associated Condition | Methylmalonic Acidemia | Mitochondrial DNA Depletion Syndrome 5 (MTDPS5) |
| Severity of MMA | Mild to moderate | Mild |
| Primary Clinical Features | Often milder, may present later in life | Severe early-onset encephalomyopathy, hearing loss, developmental delay |
Gene-Enzyme Relationships and Molecular Pathology
The genetic defects underlying methylmalonate(2-) metabolism disorders directly impact the structure and function of critical enzymes, leading to a cascade of molecular and cellular consequences.
Aberrant Enzyme Structure and Activity
Mutations in genes like MMUT, MCEE, and SUCLA2 can lead to the production of enzymes with altered three-dimensional structures. medlineplus.govresearcher.life These structural changes can significantly impair or completely abolish the enzyme's catalytic activity. For instance, missense mutations in the MMUT gene, which encodes methylmalonyl-CoA mutase, can result in amino acid substitutions that disrupt the enzyme's active site or its ability to bind its substrate or cofactor. medlineplus.govresearcher.life This leads to a reduced or absent ability to convert L-methylmalonyl-CoA to succinyl-CoA. medlineplus.govresearchgate.net The severity of the resulting methylmalonic acidemia often correlates with the degree of residual enzyme activity; a complete loss of function (mut0) typically results in a more severe phenotype than a partial loss of function (mut-). medlineplus.govmedscape.com
Impaired Cofactor Synthesis and Utilization
The proper functioning of methylmalonyl-CoA mutase is dependent on its cofactor, adenosylcobalamin (AdoCbl), a derivative of vitamin B12. medlineplus.govmedscape.com Several genes, including MMAA, MMAB, and MMADHC, are involved in the complex intracellular process of converting dietary vitamin B12 into AdoCbl. medlineplus.govcore.ac.uk Mutations in these genes disrupt this synthesis pathway, leading to a deficiency of AdoCbl. medlineplus.govcore.ac.uk Even with a structurally normal methylmalonyl-CoA mutase enzyme, the lack of its essential cofactor prevents the proper metabolism of methylmalonyl-CoA, resulting in methylmalonic acidemia. medlineplus.govmedscape.com These forms of MMA are often referred to as cobalamin-responsive, as some patients may benefit from supplementation with vitamin B12. eur.nlfortunejournals.com
Defective Intracellular Cobalamin Transport
The journey of vitamin B12 from the bloodstream into the mitochondria, where it is converted to AdoCbl, involves a series of transport and processing steps. After entering the cell via receptor-mediated endocytosis, cobalamin is released from the lysosome into the cytoplasm. researchgate.netaap.org Genetic defects can impair this transport process. For example, mutations in the LMBRD1 gene cause cblF disease, where cobalamin becomes trapped in the lysosome and cannot be utilized for cofactor synthesis. aap.org Similarly, defects in the MMACHC gene (cblC disease) and the gene responsible for cblJ disorder also disrupt the early steps of intracellular cobalamin processing in the cytoplasm, preventing its transport and conversion into its active forms in both the cytoplasm and mitochondria. researchgate.neteyewiki.orgkarger.com These transport defects lead to a functional deficiency of both adenosylcobalamin and methylcobalamin, resulting in combined methylmalonic aciduria and homocystinuria. core.ac.ukresearchgate.net
Interplay with Vitamin B12 Deficiency
A deficiency in vitamin B12 (cobalamin) can mimic the biochemical abnormalities seen in inherited disorders of methylmalonate(2-) metabolism. frontiersin.orgtesting.com Vitamin B12 is an essential cofactor for two crucial enzymatic reactions in the body: the conversion of methylmalonyl-CoA to succinyl-CoA by methylmalonyl-CoA mutase, and the conversion of homocysteine to methionine by methionine synthase. karger.comfrontiersin.org
When vitamin B12 is deficient, the activity of methylmalonyl-CoA mutase is impaired due to the lack of its cofactor, adenosylcobalamin. frontiersin.orgmdpi.com This leads to the accumulation of methylmalonyl-CoA and, consequently, elevated levels of methylmalonic acid in the blood and urine. frontiersin.orgtesting.com Therefore, measuring methylmalonic acid levels is a sensitive and early indicator of vitamin B12 deficiency. testing.comsouthcarolinablues.com
Inborn errors of metabolism that affect the absorption, transport, or intracellular processing of vitamin B12 can produce the same biochemical signature as a nutritional deficiency. karger.commdpi.com For example, maternal vitamin B12 deficiency can lead to a transient but potentially severe methylmalonic acidemia in infants. researchgate.net It is crucial to differentiate between a nutritional deficiency and a genetic defect, as the long-term management and prognosis differ significantly. While nutritional deficiencies can often be corrected with vitamin B12 supplementation, genetic disorders require more complex and lifelong management strategies. mdpi.com
Impact of Impaired Adenosylcobalamin Availability on MMUT Function
The enzyme methylmalonyl-CoA mutase (MMUT) is critically dependent on its cofactor, adenosylcobalamin (AdoCbl), to catalyze the isomerization of L-methylmalonyl-CoA to succinyl-CoA. medlineplus.govkent.ac.ukmdpi.com This reaction is a crucial step in the catabolism of certain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol. oup.commedscape.com
AdoCbl acts as a radical reservoir, facilitating the complex rearrangement of the carbon skeleton of the substrate. kent.ac.uk When the availability of AdoCbl is impaired, the MMUT enzyme cannot function correctly. oup.com This impairment can be due to defects in the intricate cellular pathway that transports and converts dietary vitamin B12 into AdoCbl. nih.gov Genetic mutations in genes like MMAA, MMAB, and MMADHC are responsible for these defects in cobalamin metabolism, leading to specific forms of methylmalonic acidemia (cblA, cblB, and cblD, respectively). medscape.comuniprot.org
The consequence of reduced MMUT activity is the accumulation of its substrate, methylmalonyl-CoA, in the mitochondria. nih.govnih.gov This buildup leads to increased levels of methylmalonic acid (MMA) in the blood and urine, a hallmark of methylmalonic acidemia. nih.govspringernature.com The accumulated methylmalonyl-CoA and its byproducts are toxic, inhibiting other cellular processes, such as the urea (B33335) cycle and glycine (B1666218) cleavage pathway, which can lead to secondary complications like hyperammonemia and hyperglycinemia. oup.commyadlm.org The impaired conversion to succinyl-CoA also disrupts the Krebs cycle, leading to deficient energy production. nih.govspringernature.com
Distinction Between Genetic MMA and Acquired Vitamin B12 Deficiency
Elevated methylmalonic acid is the key indicator for both genetic methylmalonic acidemia (MMA) and acquired vitamin B12 deficiency, but it is crucial to distinguish between them for appropriate management. elifesciences.orgelifesciences.org Genetic MMA refers to a group of inherited metabolic disorders, whereas acquired deficiency is typically due to dietary insufficiency or malabsorption of vitamin B12. elifesciences.orgelifesciences.org
The primary distinction lies in the underlying cause. Genetic MMA results from mutations in the MMUT gene or other genes involved in the synthesis of its cofactor, adenosylcobalamin. medlineplus.govuniprot.org These genetic defects lead to a profound and persistent inability to metabolize methylmalonyl-CoA. medscape.com Acquired deficiency, on the other hand, is a nutritional issue that can often be corrected with vitamin B12 supplementation. myadlm.org
Several diagnostic approaches help differentiate these conditions. Newborn screening programs often measure propionylcarnitine (B99956) (C3) levels, which are elevated in MMA. plos.org However, this can also be seen in acquired B12 deficiency, including cases of maternal B12 deficiency affecting the newborn. plos.orgnih.gov Therefore, further testing is required.
A key differentiator is the measurement of both MMA and homocysteine levels. myadlm.org In a functional vitamin B12 deficiency, both MMA and homocysteine levels are typically elevated because B12 is also a cofactor for methionine synthase, which is involved in homocysteine metabolism. myadlm.orgbiorxiv.org In many forms of isolated genetic MMA (like mut, cblA, and cblB types), only MMA is significantly elevated, while homocysteine levels can be normal. nih.govnih.gov However, in combined forms of genetic MMA (like cblC, cblD, and cblF types), both methylmalonic acid and homocysteine are elevated due to defects affecting the synthesis of both adenosylcobalamin and methylcobalamin. nih.gov
Definitive diagnosis of genetic MMA relies on enzyme analysis in cultured patient fibroblasts and molecular genetic testing to identify mutations in the causative genes (MMUT, MMAA, MMAB, etc.). medscape.comnih.gov
Table 1: Comparison of Genetic MMA vs. Acquired Vitamin B12 Deficiency
| Feature | Genetic Methylmalonic Acidemia (Isolated forms) | Acquired Vitamin B12 Deficiency |
| Primary Cause | Mutations in genes like MMUT, MMAA, MMAB. medlineplus.govuniprot.org | Dietary insufficiency, malabsorption. elifesciences.org |
| Onset | Typically infancy or early childhood. medscape.com | Can occur at any age, more common in the elderly. elifesciences.org |
| Severity | Can range from mild to life-threatening metabolic crises. elifesciences.org | Symptoms develop gradually; early stages may be subtle. biorxiv.org |
| Biochemical Markers | Markedly elevated MMA; often normal homocysteine. elifesciences.orgnih.gov | Elevated MMA and elevated homocysteine. myadlm.org |
| Response to B12 | Variable; some forms (mut-, cblA, cblB) are B12-responsive, others (mut0) are not. uniprot.orgnih.gov | Generally responsive to vitamin B12 supplementation. myadlm.org |
| Confirmatory Diagnosis | Enzyme assays and genetic testing. medscape.comnih.gov | Low serum B12 levels confirmed by elevated MMA/homocysteine. myadlm.org |
Comparative Genomics and Evolutionary Aspects of Methylmalonate(2-) Pathways
The metabolic pathway involving methylmalonate(2-) is highly conserved across a wide range of species, from bacteria to humans, highlighting its fundamental biological importance. ebi.ac.uk Comparative genomics and the study of model organisms have provided significant insights into the function and regulation of this pathway.
Orthologous Genes and Pathways Across Species
The core enzyme of the pathway, methylmalonyl-CoA mutase (MMUT), and the associated proteins for adenosylcobalamin synthesis are found in many organisms. ebi.ac.uk Orthologs—genes in different species that evolved from a common ancestral gene—for human MMUT, MMAA, and MMAB have been identified in various prokaryotic and eukaryotic species. nih.govpnas.org
For instance, the bacterial genome of Propionibacterium shermanii contains a well-studied MMUT enzyme whose structure has provided a model for understanding the human enzyme. nih.gov In the bacterium Methylobacterium extorquens, the orthologs of MMAA (MeaB) and MMUT (MutAB) have been shown to interact closely, with MeaB acting as a chaperone to protect and deliver the AdoCbl cofactor to the mutase. biorxiv.org This highlights a conserved functional relationship between these proteins.
Bioinformatic analyses have identified orthologs for the key pathway genes in the house mouse (Mus musculus), which is used as a mammalian model to study methylmalonic aciduria. nih.gov Mouse models with mutations in Mmut, Mmaa, or Mmab recapitulate many of the biochemical and clinical features of the human disease. nih.gov Similarly, orthologs have been identified in the nematode Caenorhabditis elegans, providing a powerful system for genetic studies. nih.govpnas.org The conservation of this pathway across such diverse life forms underscores its ancient evolutionary origins, likely tied to the metabolism of propionate (B1217596) derived from the breakdown of various organic molecules. nih.gov
Insights from Model Organisms (e.g., C. elegans)
The nematode Caenorhabditis elegans has emerged as a valuable model organism for studying methylmalonic acidemia. nih.gov Researchers have identified a full complement of orthologous genes in the C. elegans genome required for the conversion of propionyl-CoA to succinyl-CoA, including mmcm-1 (MMUT), mmaa-1 (MMAA), and mmab-1 (MMAB). nih.govnih.gov
Studies using C. elegans have been instrumental in understanding the consequences of pathway dysfunction. For example, using RNA interference (RNAi) to silence the mmcm-1, mmaa-1, or mmab-1 genes resulted in an accumulation of methylmalonic acid, mimicking the biochemical phenotype of the human disease. nih.govnih.gov Furthermore, deletion mutants for these genes showed a reduced ability to process propionate. nih.gov These findings confirm that the pathway is functionally conserved in the worm. nih.gov
Intriguingly, research in C. elegans has uncovered an alternative, vitamin B12-independent pathway for propionate breakdown, often referred to as a "propionate shunt". nih.govelifesciences.org This shunt is transcriptionally activated when the primary, B12-dependent pathway is blocked, either due to genetic mutations or a B12-deficient diet. elifesciences.org This metabolic rewiring may provide an evolutionary advantage, allowing the organism to adapt to varying dietary conditions and prevent the toxic accumulation of propionate. nih.govelifesciences.org This discovery in a simple model organism has raised questions about whether a similar, perhaps less efficient, alternative pathway exists in humans, which could explain some of the variability in disease severity among patients. elifesciences.org
Cellular and Molecular Pathophysiology of Methylmalonate 2 Accumulation
Mitochondrial Dysfunction
Mitochondria are central to the pathophysiology of methylmalonate(2-) accumulation. frontiersin.orgnih.gov The disruption of mitochondrial homeostasis is a key driver of the cellular damage observed in conditions characterized by elevated MMA levels. nih.govnih.gov
Interference with Electron Transport Chain Components (e.g., Succinate (B1194679) Dehydrogenase)
Methylmalonate(2-) acts as a mitochondrial toxin by directly interfering with the electron transport chain (ETC), the primary site of cellular respiration and energy production. nih.govnih.gov A key target of this inhibition is Complex II, also known as succinate dehydrogenase. nih.govrndsystems.combiorxiv.orgtocris.combiocrick.commdpi.com
| Complex/Enzyme | Effect of Methylmalonate(2-) | Affected Tissues (in research models) | Reference |
| Complex II (Succinate Dehydrogenase) | Competitive Inhibition | Striatum, Hippocampus, Brain | nih.govbiorxiv.org |
| Complex II-III | Inhibition | Striatum, Hippocampus, Heart, Liver, Kidney | nih.govmdpi.com |
| Complex I-III | Inhibition | Kidney, Liver | nih.gov |
| Succinate Transporter | Inhibition of Succinate Uptake | Brain Mitochondria | nih.gov |
Perturbation of Cellular Energy Metabolism and ATP Biosynthesis
The inhibition of the electron transport chain by methylmalonate(2-) directly compromises cellular energy metabolism, leading to a significant reduction in adenosine (B11128) triphosphate (ATP) biosynthesis. nih.govnih.govnih.gov ATP is the primary energy currency of the cell, and its depletion has widespread consequences for cellular function.
The accumulation of MMA disrupts the production of ATP, leading to an energy-deprived state. nih.gov This is particularly detrimental to organs with high energy demands, such as the brain. nih.govbiorxiv.org Studies have shown that exposure of neuronal cultures to methylmalonate leads to a decrease in the ATP/ADP ratio, indicating a collapse of the cell's energy-generating capacity. nih.gov This energy deficit can trigger a cascade of events, including the breakdown of cellular ion gradients and ultimately, cell death. nih.gov The impaired energy metabolism is a central feature of the pathophysiology of diseases associated with high MMA levels. nih.gov
Impact on Coenzyme A Availability and Metabolic Homeostasis
The metabolic pathway affected by methylmalonate(2-) accumulation is intrinsically linked to Coenzyme A (CoA) metabolism. Methylmalonyl-CoA is an intermediate in the breakdown of several amino acids, odd-chain fatty acids, and cholesterol. creative-proteomics.commedscape.comwikipedia.org The enzyme methylmalonyl-CoA mutase, which requires vitamin B12 as a cofactor, normally converts methylmalonyl-CoA to succinyl-CoA, allowing it to enter the Krebs cycle. creative-proteomics.comcosmobio.co.jpwikipedia.org
Oxidative Stress and Reactive Oxygen Species Generation
A significant consequence of mitochondrial dysfunction induced by methylmalonate(2-) is the generation of oxidative stress. frontiersin.orgnih.govnih.gov The disruption of the electron transport chain leads to the leakage of electrons, which then react with molecular oxygen to form reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. nih.govnih.gov
Mechanisms of Oxidative Damage Induced by Methylmalonate(2-)
The overproduction of ROS and/or a decrease in the cell's antioxidant defenses leads to a state of oxidative stress. frontiersin.org This imbalance results in damage to vital cellular components, including lipids, proteins, and DNA. nih.govnih.gov
Studies have shown that MMA treatment can lead to increased lipid and protein peroxidation. mdpi.com In cardiomyocytes, MMA has been found to promote the expression of NADPH oxidase (NOX) enzymes, which are a major source of ROS, thereby aggravating oxidative stress. nih.gov This oxidative damage contributes to the cellular injury observed in various tissues, including the heart and brain. frontiersin.orgnih.gov The accumulation of ROS can also damage mitochondrial DNA, further perpetuating the cycle of mitochondrial dysfunction. nih.gov Research indicates that antioxidants can attenuate the cell death caused by methylmalonate, highlighting the critical role of oxidative stress in its toxicity. biocrick.comnih.gov
| Cellular Component | Effect of Methylmalonate(2-)-Induced Oxidative Stress | Reference |
| Lipids | Peroxidation | mdpi.com |
| Proteins | Peroxidation | mdpi.com |
| DNA | Damage | nih.gov |
Role in Neuronal Apoptosis
The combination of mitochondrial energy failure and oxidative stress creates a pro-apoptotic environment, particularly in neurons, which are highly vulnerable to these insults. nih.govmdpi.comnih.gov Apoptosis, or programmed cell death, is a key mechanism by which methylmalonate(2-) accumulation leads to neuronal loss and neurological damage. nih.gov
Exposure of primary neuronal cultures to methylmalonate has been shown to induce dose-dependent cell death, with features of both apoptosis and necrosis. biocrick.comnih.gov Morphological observations have revealed DNA laddering, a hallmark of apoptosis, following treatment with methylmalonate. biocrick.comnih.gov The apoptotic cascade can be triggered by the release of pro-apoptotic factors from damaged mitochondria and the activation of caspases. While direct studies on methylmalonate(2-) and caspase activation are part of a broader area of research, related metabolites in similar conditions have been shown to activate caspase-3, a key executioner caspase in the apoptotic pathway. nih.govresearchgate.net The neuronal cell death induced by methylmalonate contributes significantly to the neurological symptoms associated with elevated levels of this compound. nih.gov
Aberrant Post-Translational Modifications
The accumulation of methylmalonate and its related CoA ester, methylmalonyl-CoA, instigates a cascade of cellular pathology that extends beyond simple metabolite toxicity. A crucial aspect of this pathophysiology is the emergence of aberrant post-translational modifications (PTMs), where acyl groups derived from metabolic intermediates are covalently attached to proteins, altering their structure and function.
Protein Methylmalonylation and Its Regulatory Implications
In the context of methylmalonate(2-) accumulation, the high intracellular concentration of methylmalonyl-CoA drives a non-enzymatic and potentially enzymatic post-translational modification known as protein methylmalonylation. nih.gov This process involves the covalent attachment of a methylmalonyl group to the lysine (B10760008) residues of various proteins. nih.gov Such PTMs act as a regulatory layer, capable of increasing or decreasing a protein's enzymatic activity, altering its stability, or changing its interactions with substrates, cofactors, or other proteins. nih.gov The accretion of these acyl-CoA species is a central theory in the pathophysiology of methylmalonic acidemia, and methylmalonylation represents a direct molecular mechanism linking metabolite buildup to cellular dysfunction. nih.gov
The discovery of widespread methylmalonylation has shifted the understanding of the disease, suggesting that it is not just the free acid that is toxic, but the reactive CoA-ester that actively modifies the cellular proteome. nih.govnih.gov This modification is part of a broader group of "aberrant acylations" that are increasingly recognized as a common feature in inborn errors of acyl-CoA metabolism. nih.gov The mitochondrial sirtuin SIRT5 has been identified as an enzyme capable of removing methylmalonylation, a process known as demethylmalonylation. However, in conditions of severe methylmalonate accumulation, SIRT5 itself can be inhibited, creating a vicious cycle of increasing protein damage. nih.gov
Effects on Mitochondrial and Key Cellular Pathway Proteins
Mass spectrometry-based proteomics has revealed that methylmalonylation is not a random event but disproportionately affects proteins within the mitochondria, the very site of methylmalonyl-CoA production. nih.gov This aberrant acylation is heavily enriched on proteins involved in critical metabolic pathways that are known to be dysregulated in methylmalonic acidemia. nih.gov
The consequences of these modifications are significant and contribute directly to the metabolic crisis seen in the disorder. For instance, key enzymes in the Krebs cycle and the urea (B33335) cycle are targeted. nih.gov The modification of these enzymes is predicted to decrease their catalytic activity. nih.gov The accumulation of methylmalonate also interferes with mitochondrial energy production by inhibiting electron transport complexes and α-ketoglutarate dehydrogenase. nih.gov Specifically, methylmalonate has been shown to inhibit succinate-supported oxygen consumption by interfering with the mitochondrial uptake of succinate. nih.gov
Below is a table summarizing some of the key proteins affected by methylmalonylation and the functional consequences.
| Affected Protein/Complex | Cellular Pathway | Functional Consequence of Methylmalonylation |
| Carbamoyl Phosphate Synthetase 1 (CPS1) | Urea Cycle | Increased malonylation/methylmalonylation leads to enzyme inactivation, contributing to hyperammonemia. nih.gov |
| Krebs Cycle Enzymes | Krebs (TCA) Cycle | Aberrant acylation is predicted to decrease enzymatic activity, hindering energy production. nih.gov |
| Glutamate (B1630785) Dehydrogenase 1 (GDH1) | Glutamate Metabolism, Anaplerosis | Methylmalonylation in the allosteric binding site could alter enzyme activity, impacting glutamate balance. nih.govresearchgate.netnih.gov |
| Electron Transport Chain (ETC) Complexes | Oxidative Phosphorylation | Methylmalonate inhibits ETC complexes, particularly Complex II, impairing ATP production and causing redox imbalance. nih.govmdpi.comsemanticscholar.org |
| Glycine (B1666218) Cleavage System Proteins | Amino Acid Catabolism | Inhibition by methylmalonylation can lead to hyperglycinemia. nih.gov |
| Mitochondrial Succinate Carrier | Metabolite Transport | Inhibition by methylmalonate reduces succinate uptake, impairing succinate-supported respiration. nih.gov |
Impact on Specific Biological Processes and Systems
Neurochemical Alterations (e.g., Glutamatergic Neurotransmission)
Methylmalonate acts as a potent neurotoxin, in part by disrupting glutamatergic neurotransmission. ufsm.br Glutamate is the primary excitatory neurotransmitter in the brain, and its extracellular concentration must be tightly controlled to prevent excitotoxicity. Studies have shown that methylmalonate can significantly reduce the uptake of glutamate by glial cells like astrocytes. biorxiv.org This impairment of glutamate clearance from the synaptic cleft can lead to overstimulation of glutamate receptors, a major pathway implicated in MMA-induced neurotoxicity. ufsm.brbiorxiv.org
Furthermore, methylmalonate and its metabolite, 2-methylcitrate, directly interfere with glutamate metabolism within the mitochondria. researchgate.netnih.gov Research indicates that methylmalonate inhibits respiration supported by glutamate and significantly inhibits the enzyme α-ketoglutarate dehydrogenase. nih.gov Concurrently, 2-methylcitrate has been found to be a competitive inhibitor of glutamate dehydrogenase. researchgate.net This disruption of glutamate oxidation and metabolism not only contributes to the energy deficit in the brain but also exacerbates neurochemical imbalances. researchgate.netnih.gov
Neuroinflammatory Responses
Recent evidence strongly indicates that methylmalonate accumulation promotes a neuroinflammatory state. tandfonline.com This response is characterized by the activation of resident immune cells in the brain, such as microglia, and an increased release of pro-inflammatory cytokines. ufsm.br Studies in C6 astroglial cells demonstrated that methylmalonate increased the expression of classical inflammatory cytokines. tandfonline.com Chronic administration of methylmalonate in animal models has been shown to increase markers of inflammation, such as cyclooxygenase-2 (COX-2), which can contribute to the development of chronic lesions. ufsm.br This inflammatory environment can lead to neuronal death and is associated with the learning and memory deficits observed in pathologies of the central nervous system. ufsm.br The pro-inflammatory cytokine IL-1β, which may be elevated in this context, can further inhibit glutamate uptake in astrocytes, creating a damaging feedback loop between neuroinflammation and excitotoxicity. ufsm.br
Metabolic Perturbations Beyond Primary Pathways
The metabolic consequences of methylmalonate(2-) accumulation extend far beyond the immediate pathway of its formation. The blockage of the methylmalonyl-CoA mutase enzyme leads to a build-up of upstream metabolites, including propionyl-CoA, which is then shunted into alternative pathways, producing toxic compounds like 2-methylcitrate. nih.govmedlink.com
One of the most critical secondary metabolic disturbances is hyperammonemia. nih.gov As detailed in section 4.3.2, the aberrant methylmalonylation of Carbamoyl Phosphate Synthetase 1 (CPS1), the rate-limiting enzyme of the urea cycle, impairs its function. nih.gov This inhibition of ureagenesis leads to the accumulation of toxic ammonia (B1221849) in the blood. In addition to direct enzyme inhibition, the metabolite 2-methylcitrate has been shown in organotypic brain cell cultures to cause a significant increase in ammonium, which is accompanied by a decrease in glutamine. nih.gov Other noted metabolic perturbations include hypoglycemia, ketonuria, and lactic acidosis, which often manifest during episodes of acute metabolic decompensation. nih.gov
Analytical Methodologies for Methylmalonate 2 Research
Chromatographic and Spectrometric Techniques
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), are the most widely used methods for the determination of methylmalonate in biological samples. cincinnatichildrens.org Both techniques offer high sensitivity and specificity, but differ in sample preparation and analytical approach.
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like methylmalonic acid, a derivatization step is necessary to increase their volatility for gas chromatographic separation. mdpi.com GC-MS has been extensively used for urinary organic acid profiling, which includes the detection of methylmalonic acid. cincinnatichildrens.org
To make methylmalonic acid amenable to GC-MS analysis, its polar carboxyl groups must be chemically modified to form more volatile esters. This process, known as derivatization, is a critical step in the analytical workflow. mdpi.comyoutube.com Common derivatization strategies for methylmalonic acid include:
Trimethylsilylation (TMS): This is a widely used technique where active hydrogen atoms in the carboxyl groups are replaced by trimethylsilyl (TMS) groups. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are often used for this purpose. mdpi.comnih.gov The resulting TMS esters are significantly more volatile and can be readily analyzed by GC-MS. mdpi.com A rapid and sensitive GC-MS assay for methylmalonic acid in serum and plasma has been developed utilizing trimethylsilyl derivatization. nih.gov
Pentafluorobenzyl (PFB) Bromide Derivatization: Another effective method involves the reaction of methylmalonic acid with 2,3,4,5,6-pentafluorobenzyl bromide (PFB-Br). This procedure is highly specific and sensitive, allowing for accurate measurement in small urine samples. nih.gov
Butylation: The formation of butyl esters is another approach to increase the volatility of methylmalonic acid for GC-MS analysis. researchgate.net
The choice of derivatization reagent and reaction conditions can impact the efficiency of the analysis and the sensitivity of the assay.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an increasingly popular method for methylmalonate analysis due to its high sensitivity, specificity, and throughput. cincinnatichildrens.orgoup.com This technique couples the separation capabilities of liquid chromatography with the precise detection and quantification of tandem mass spectrometry. A significant advantage of LC-MS/MS is that it can often analyze compounds with less extensive sample preparation compared to GC-MS, although derivatization is still commonly employed to improve chromatographic performance and ionization efficiency. tandfonline.comnih.gov
Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like methylmalonate. wikipedia.org In ESI, a high voltage is applied to a liquid sample, creating a fine aerosol of charged droplets. wikipedia.org As the solvent evaporates from these droplets, the charge concentration increases, eventually leading to the formation of gas-phase ions of the analyte. illinois.edu
ESI is considered a "soft" ionization method because it imparts minimal energy to the analyte molecule, thus reducing fragmentation and typically resulting in the observation of the intact molecular ion or a pseudomolecular ion. wikipedia.org This is advantageous for quantitative analysis as it provides a strong and clear signal for the target compound. For methylmalonate, ESI is often performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is detected. nih.gov
Multiple Reaction Monitoring (MRM) is a highly specific and sensitive detection mode used in tandem mass spectrometry. youtube.comspringernature.com In an MRM experiment, the first mass analyzer (Q1) is set to select the precursor ion of the target analyte (e.g., the deprotonated methylmalonate ion). This precursor ion is then fragmented in a collision cell (Q2), and the second mass analyzer (Q3) is set to monitor for a specific fragment ion, known as the product ion. youtube.com
The transition from the precursor ion to the product ion is highly specific to the analyte of interest, which significantly reduces background noise and enhances the selectivity of the analysis. youtube.commdpi.com For methylmalonate analysis, specific precursor-to-product ion transitions are monitored to ensure accurate identification and quantification, even in complex biological matrices. nih.govnih.gov For instance, a common transition monitored for the butyl ester derivative of methylmalonate is m/z 231 to m/z 119. nih.gov
For the most accurate and precise quantification of methylmalonate, stable isotope-dilution LC-MS/MS is the gold standard method. mdpi.com This technique involves adding a known amount of a stable isotope-labeled internal standard to the sample before any sample preparation steps. researchgate.net The internal standard is chemically identical to the analyte but has a higher mass due to the incorporation of stable isotopes (e.g., deuterium, ¹³C).
A commonly used internal standard for methylmalonic acid analysis is deuterated methylmalonic acid (d₃-MMA). oup.comnih.gov Because the internal standard behaves identically to the endogenous analyte during extraction, derivatization, chromatography, and ionization, it effectively corrects for any sample loss or matrix effects that may occur during the analytical process. mdpi.com By measuring the ratio of the signal from the endogenous analyte to the signal from the internal standard, a highly accurate and precise absolute concentration can be determined. mdpi.com
The table below summarizes the performance characteristics of a representative stable isotope-dilution LC-MS/MS method for serum methylmalonic acid quantification. mdpi.com
| Parameter | Value |
| Linearity (R) | 0.997 |
| Limit of Detection (LOD) | <0.058 µmol/L |
| Limit of Quantification (LOQ) | 0.085 µmol/L |
| Intra-run Imprecision | 1.42–2.69% |
| Inter-run Imprecision | 3.09–5.27% |
| Total Imprecision | 3.22–5.47% |
| Mean Spiked Recovery | 92.40% - 105.95% |
The following table provides an overview of different analytical methods and their key characteristics for methylmalonate analysis.
| Technique | Derivatization | Key Features |
| GC-MS | Required (e.g., TMS, PFB) | Robust, high resolution, requires derivatization to increase volatility. |
| LC-MS/MS | Often employed (e.g., butylation) | High sensitivity, high throughput, can be performed with or without derivatization. |
| Stable Isotope-Dilution LC-MS/MS | Often employed | Gold standard for quantification, corrects for matrix effects and sample loss. |
Considerations for Sample Preparation in Research Settings
Solid-Phase Extraction (SPE) is a widely utilized technique for the sample cleanup and concentration of methylmalonic acid (MMA) from complex biological matrices like serum, plasma, and urine prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). biotage.com The process selectively isolates analytes from interfering substances, thereby improving the accuracy and sensitivity of quantification. SPE protocols are more efficient than traditional liquid-liquid extraction, reducing solvent usage and laboratory time.
A typical SPE method involves several key steps: conditioning the SPE sorbent, loading the sample, washing away impurities, and eluting the target analyte. thermofisher.com For a small polar analyte like MMA, mixed-mode anion exchange chemistries, which combine reversed-phase and anion-exchange mechanisms, are often employed to achieve high levels of recovery and minimize matrix effects. biotage.comthermofisher.com The selection of appropriate solvents for each step is critical for optimizing recovery and ensuring the removal of interfering compounds. thermofisher.com For instance, a weak anion exchange (WAX) phase can be used, involving conditioning with a solvent like methanol, sample loading, washing with solutions such as ammonium acetate and methanol, and finally eluting the MMA with a basic solvent mixture. thermofisher.com To counteract the volatility of MMA during the post-extraction evaporation step, acidification or the addition of a high-boiling-point solvent like ethylene glycol may be necessary. biotage.com On-line SPE procedures have also been developed to automate the process, reduce manual steps, and improve workflow in clinical laboratory settings. nih.gov
| SPE Step | Purpose | Example Reagents/Solvents |
|---|---|---|
| Conditioning/Equilibration | To activate the sorbent and create a chemical environment suitable for sample binding. | Methanol, followed by water or a specific buffer. thermofisher.com |
| Sample Loading | To apply the pre-treated biological sample to the SPE cartridge. | Serum or plasma, often pre-treated with an internal standard and a protein precipitation agent like acetonitrile with formic acid. biotage.com |
| Washing | To remove endogenous interferences and impurities from the sorbent while retaining the analyte. | Aqueous buffers (e.g., 25mM ammonium acetate) and/or organic solvents (e.g., methanol). thermofisher.com |
| Elution | To desorb and collect the purified analyte from the sorbent. | Methanol with 2% ammonium hydroxide or other basic solutions. thermofisher.com |
| Post-Extraction | To prepare the eluted sample for analysis, often involving evaporation and reconstitution. | Evaporation under nitrogen stream and reconstitution in an appropriate solvent like 0.4% aqueous formic acid. biotage.combiotage.com |
In quantitative analysis using mass spectrometry, matrix effects refer to the alteration of ionization efficiency (suppression or enhancement) of the target analyte due to co-eluting compounds from the biological sample. nih.govbris.ac.uk These effects can significantly impact the accuracy and precision of the measurement of methylmalonic acid (MMA). nih.gov To compensate for these variations and for potential analyte loss during sample preparation, a stable isotope-labeled internal standard (SIL-IS) is crucial. bris.ac.ukmdpi.com
For MMA analysis, deuterated methylmalonic acid (d3-methylmalonic acid or MMA-d3) is the most commonly used internal standard. nih.govcaymanchem.comcdc.gov As a SIL-IS, d3-MMA is chemically almost identical to the native MMA, meaning it behaves similarly during extraction, chromatography, and ionization. mdpi.comcaymanchem.com It is added to the sample at a known concentration at the beginning of the sample preparation process. cdc.gov During MS/MS analysis, the instrument monitors the mass transitions for both the analyte (MMA) and the internal standard (d3-MMA). nih.gov The concentration of MMA in the sample is then determined by calculating the ratio of the analyte's response to the internal standard's response and plotting this against a calibration curve. nih.gov This ratio-based quantification effectively corrects for matrix-induced signal variations and inconsistencies in sample recovery, leading to highly accurate and reliable results. bris.ac.uk It is important that the internal standard and the analyte co-elute as closely as possible for the most effective correction of matrix effects. bris.ac.uk
| Parameter | Description |
|---|---|
| Internal Standard | d3-methylmalonic acid (Methylmalonic Acid-d3) caymanchem.com |
| Chemical Formula | C₄H₃D₃O₄ caymanchem.com |
| Purpose | To correct for matrix effects and variations in sample recovery during the analytical process. cerilliant.com |
| Method of Use | Added at a known concentration to calibrators, quality controls, and unknown samples before extraction. nih.govcdc.gov |
| Detection | Quantified alongside native MMA using LC-MS/MS, monitoring specific precursor-to-product ion transitions (e.g., m/z 117 > 73 for MMA and m/z 120 > 76 for d3-MMA). nih.gov |
| Benefit | Improves the accuracy, precision, and reproducibility of MMA quantification by normalizing the analytical signal. nih.govbris.ac.uk |
Enzymatic and Molecular Studies
Enzyme activity assays are fundamental in the biochemical diagnosis of methylmalonic acidemia, providing a direct functional measure of the metabolic pathway. nih.govsemanticscholar.org These assays are typically performed on cultured fibroblast cells obtained from a patient's skin biopsy. journals.co.zaresearchgate.net The primary goal is to measure the activity of the mitochondrial enzyme methylmalonyl-CoA mutase (MCM), which is deficient in many forms of the disorder. nih.govresearchgate.net
A common method involves incubating the cultured fibroblasts with a radiolabeled precursor, such as 14C-propionate. journals.co.zaresearchgate.net The rate at which the cells convert this labeled propionate (B1217596) into tricarboxylic acid (TCA) cycle intermediates or other downstream products is measured. journals.co.za A significantly reduced rate of conversion compared to control cells indicates a block in the propionate metabolic pathway, characteristic of methylmalonic acidemia. journals.co.za These assays can also help differentiate between subtypes of the disorder. For instance, by measuring MCM activity with and without the addition of its cofactor, adenosylcobalamin (AdoCbl), it is possible to distinguish between defects in the MCM apoenzyme itself (mut forms) and defects in cofactor synthesis (cbl forms). nih.gov The mut forms can be further subdivided into mut0, where there is no detectable enzyme activity, and mut-, which exhibits some residual enzyme activity. researchgate.netgenome.gov
| Assay Type | Principle | Application in Methylmalonate(2-) Research |
|---|---|---|
| 14C-Propionate Incorporation | Measures the rate of conversion of radiolabeled propionate into TCA-precipitable material by cultured fibroblasts. journals.co.za | Quantifies the overall activity of the propionate metabolic pathway to identify a functional defect. journals.co.zaresearchgate.net |
| Methylmalonyl-CoA Mutase (MCM) Activity Assay | Directly measures the enzymatic conversion of methylmalonyl-CoA to succinyl-CoA in cell lysates. nih.gov | Confirms MCM enzyme deficiency and helps classify subtypes (mut0 vs. mut-) based on residual activity. nih.govresearchgate.net |
| Cofactor Responsiveness | Compares MCM activity in the presence and absence of supplemental adenosylcobalamin (AdoCbl). nih.gov | Helps to distinguish between apoenzyme defects (mut) and cofactor synthesis defects (cbl). nih.gov |
| Genetic Complementation Analysis | Fusing patient cells with established cell lines of known genetic defects to see if metabolic function is restored. journals.co.za | Classifies the patient's defect into specific complementation groups (e.g., cblA, cblB, mut). journals.co.zaresearchgate.net |
Molecular genetic analysis is essential for confirming the diagnosis of methylmalonic acidemia at the DNA level, identifying the specific causative gene, and enabling genetic counseling and prenatal diagnosis. nih.govnih.gov The disorder is genetically heterogeneous, with mutations in several different genes leading to the condition. genome.govmazums.ac.ir The primary analytical techniques used are polymerase chain reaction (PCR) followed by direct DNA sequencing of the relevant genes. nih.gov
Isolated methylmalonic acidemia can be caused by mutations in the MUT gene, which encodes the methylmalonyl-CoA mutase enzyme, or in genes responsible for the synthesis of its cofactor, such as MMAA (cblA type) and MMAB (cblB type). genome.govresearchgate.net Combined methylmalonic acidemia with homocystinuria is most commonly caused by mutations in the MMACHC gene (cblC type). nih.govmazums.ac.irnih.gov Gene sequencing analysis identifies pathogenic variants, which can include missense mutations (changing an amino acid), nonsense mutations (creating a premature stop codon), frameshift mutations, or splicing defects. nih.govresearchgate.net Identifying the specific mutations can sometimes help in predicting the severity of the disease; for example, MUT gene mutations that result in a complete lack of enzyme activity (mut0) are generally associated with a more severe clinical course than those that allow for some residual activity (mut-). genome.govresearchgate.net
| Gene | Associated Disorder Type | Function of Encoded Protein | Common Mutation Types |
|---|---|---|---|
| MUT | Isolated methylmalonic acidemia (mut0 and mut- subtypes) genome.gov | Methylmalonyl-CoA mutase apoenzyme. genome.gov | Missense, nonsense, frameshift, splicing mutations. researchgate.net |
| MMAA | Isolated methylmalonic acidemia (cblA type) genome.gov | Involved in mitochondrial transport and reduction of cobalamin. nih.govmazums.ac.ir | Frameshift mutations are prevalent. researchgate.net |
| MMAB | Isolated methylmalonic acidemia (cblB type) genome.gov | ATP:cob(I)alamin adenosyltransferase, synthesizes AdoCbl. mazums.ac.ir | Missense, deletions. researchgate.net |
| MMACHC | Combined methylmalonic acidemia and homocystinuria (cblC type) nih.gov | Involved in the early steps of intracellular cobalamin processing. mazums.ac.ir | Nonsense (e.g., c.609G>A), missense, deletions (e.g., c.658-660delAAG). nih.govnih.gov |
| SUCLA2 | Mitochondrial DNA depletion syndrome with mild methylmalonic aciduria. nih.gov | Succinate-CoA ligase, ADP-forming, beta subunit. nih.gov | Missense mutations. nih.gov |
Acylcarnitine profiling using tandem mass spectrometry (MS/MS) is a cornerstone of newborn screening programs for the detection of inborn errors of metabolism, including methylmalonic acidemia. researchgate.netnih.gov This high-throughput method analyzes acylcarnitine species in a dried blood spot sample. researchgate.netresearchgate.net Acylcarnitines are formed when organic acids accumulate and are conjugated to carnitine, and their profile in the blood reflects specific enzymatic blocks in fatty acid and amino acid metabolism. duke.edu
In methylmalonic acidemia, the enzymatic block in the metabolism of propionyl-CoA leads to its accumulation. duke.edumetbio.net This excess propionyl-CoA is converted to propionylcarnitine (B99956) (C3). Therefore, the key diagnostic marker in the acylcarnitine profile for methylmalonic acidemia is a significantly elevated level of propionylcarnitine (C3). researchgate.netduke.edu MS/MS analysis can simultaneously measure a wide range of acylcarnitines, allowing for the differential diagnosis of various organic acidemias and fatty acid oxidation disorders. researchgate.netnih.gov While MS/MS profiling is a powerful screening tool, it is considered a first-tier test. nih.gov An abnormal result, such as a high C3 level, requires second-tier testing, including urinary organic acid analysis and molecular genetic testing, for a definitive diagnosis. nih.govresearchgate.net
| Acylcarnitine Species | Abbreviation | Typical Finding in Methylmalonic Acidemia | Metabolic Origin |
|---|---|---|---|
| Propionylcarnitine | C3 | Markedly elevated researchgate.netduke.edu | Accumulation of propionyl-CoA due to the block at methylmalonyl-CoA mutase. duke.edu |
| Acetylcarnitine | C2 | Normal or slightly altered | General energy metabolism. |
| Methylmalonylcarnitine | C4-DC | Elevated researchgate.net | Accumulation of methylmalonyl-CoA. |
| C3/C2 Ratio | - | Elevated | A calculated marker to improve diagnostic specificity. |
Advanced Research Techniques
Advanced analytical methodologies are crucial for deepening the understanding of Methylmalonate(2-) in complex biological systems. These techniques move beyond simple quantification to explore the intricate network of metabolic pathways and molecular interactions affected by fluctuations in Methylmalonate(2-) levels.
Metabolomic Profiling of Methylmalonate(2-) and Related Metabolites
Metabolomic profiling is a powerful approach for the comprehensive analysis of small molecules, or metabolites, within a biological sample. In the context of research on Methylmalonate(2-), metabolomics allows for the simultaneous detection and quantification of a wide array of related compounds, providing a detailed snapshot of the metabolic state. nih.gov This is particularly important in studying inborn errors of metabolism like methylmalonic acidemia (MMA), where the accumulation of specific metabolites can elucidate disease mechanisms. nih.govfebscongress.org
Untargeted metabolomics is often employed to investigate the broad biochemical differences and potential new biomarkers in conditions associated with elevated Methylmalonate(2-). mdpi.com This hypothesis-generating approach has successfully identified dysregulated metabolic pathways beyond the primary defect in propionate metabolism. For instance, studies using untargeted metabolomics on plasma and other biological fluids from individuals with MMA have revealed significant alterations in pathways such as arachidonic acid, nicotinate and nicotinamide, sphingolipid, glutathione, and purine metabolism. researchgate.net Mass spectrometry-based approaches are central to these studies, characterizing the cellular metabolomic profiles to uncover pathways affected by the enzymatic defects leading to Methylmalonate(2-) accumulation. febscongress.org
Targeted metabolomics, on the other hand, focuses on the precise measurement of a predefined set of metabolites. This is useful for monitoring known disease-related biomarkers. mdpi.com In MMA research, targeted analyses consistently measure key compounds, including methylmalonic acid itself, as well as others like 2-methylcitric acid and propionylcarnitine. mdpi.commedrxiv.org Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standards for the accurate quantification of these organic acids and acylcarnitines in urine and blood. nih.govmdpi.comcreative-proteomics.com Nuclear Magnetic Resonance (NMR) spectroscopy has also been utilized for monitoring urinary metabolites in patients, offering a non-invasive method to track metabolic changes over time. nih.gov
A study comparing the untargeted metabolomic profiles of various organic acidemias found that while methylmalonic acid was the predominant biomarker in MMA, other compounds could help differentiate it from related disorders. For example, 2-methylcitric acid was significantly more increased in propionic acidemia (PA) compared to MMA. mdpi.com Such detailed profiling helps in understanding the unique pathophysiological connections of each disease. mdpi.com
| Metabolite | Observed Change | Associated Disorder(s) | Analytical Technique(s) |
|---|---|---|---|
| Methylmalonic Acid | Significantly Increased | MMA, cblC Deficiency | GC-MS, LC-MS/MS, NMR |
| 2-Methylcitric Acid | Increased | MMA, PA, cblC Deficiency | GC-MS, LC-MS/MS |
| Propionylcarnitine | Increased | MMA, PA, cblC Deficiency | Tandem Mass Spectrometry (MS/MS) |
| Cystathionine | Increased | MMA | Untargeted Metabolomics |
| Glutathione | Increased | MMA | Untargeted Metabolomics |
| Malate | Increased | MMA, PA | Untargeted Metabolomics |
| Fumarate | Increased | MMA, PA | Untargeted Metabolomics |
Integration of Analytical Data with Omics Approaches
To gain a more holistic understanding of the biological impact of Methylmalonate(2-), researchers are increasingly integrating metabolomic data with other "omics" datasets, such as proteomics (the study of proteins) and transcriptomics (the study of gene expression). nih.gov This multi-omics approach provides a more comprehensive view of the complex interplay between genes, proteins, and metabolites, which is essential for understanding disease pathophysiology and identifying potential therapeutic targets. medrxiv.orgresearchgate.netnih.gov
In the study of methylmalonic acidemia, multi-omics has revealed novel areas of cellular dysfunction. researchgate.netelsevierpure.com For example, an integrated approach combining global proteomic analysis of patient fibroblasts and untargeted metabolomics of plasma identified serine and thiol metabolism as significantly dysregulated pathways. nih.govelsevierpure.com The proteomic data showed an upregulation of proteins involved in serine synthesis, such as phosphoserine amino transferase (PSAT1), while metabolomic analysis revealed increased levels of cystathionine and glutathione. nih.govelsevierpure.com
Further multi-layered omics studies, which combine whole-genome sequencing, transcriptomics, and mass spectrometry-based proteotyping from patient fibroblast samples, have provided deeper insights. medrxiv.org These studies have confirmed the dysregulation of the tricarboxylic acid (TCA) cycle and its replenishment (anaplerosis) by glutamine. ethz.ch At the transcript level, genes such as PDK4, which inactivates the pyruvate dehydrogenase complex, were found to be upregulated. medrxiv.org At the protein level, OGDH (a component of the OGDH complex) was downregulated, while GLUD1 (glutamate dehydrogenase 1), an enzyme involved in glutamine anaplerosis, was upregulated. medrxiv.org These findings highlight a critical anaplerotic insufficiency in MMA. medrxiv.orgethz.ch
The integration of these datasets allows researchers to connect genetic mutations to their functional consequences at the protein and metabolite levels. medrxiv.org This strategy not only enhances the diagnostic rate for inherited metabolic disorders but also uncovers novel mechanistic insights into how the accumulation of metabolites like Methylmalonate(2-) leads to cellular damage. medrxiv.org For instance, by identifying physical interactions between the deficient enzyme methylmalonyl-CoA mutase (MMUT) and enzymes involved in glutamine anaplerosis, researchers have pinpointed potential new targets for therapeutic intervention. ethz.ch
| Omics Layer | Key Finding | Associated Pathway/Process | Reference |
|---|---|---|---|
| Proteomics | Upregulation of PSAT1, CBS, MPST proteins | Serine Synthesis & Thiol Metabolism | nih.govelsevierpure.com |
| Metabolomics | Increased cystathionine and glutathione | Thiol Metabolism | nih.govelsevierpure.com |
| Transcriptomics | Upregulation of PDK4 transcript | TCA Cycle Regulation | medrxiv.org |
| Proteomics | Downregulation of OGDH, Upregulation of GLUD1 | TCA Cycle & Glutamine Anaplerosis | medrxiv.org |
| Interactomics | Physical interaction between MMUT and glutamine anaplerotic enzymes | Anaplerotic Rewiring | ethz.ch |
Methylmalonate 2 As a Biochemical Marker in Research
Assessment of Functional Cobalamin Status
Elevated levels of methylmalonate are a sensitive and specific indicator of vitamin B12 (cobalamin) deficiency at the tissue level. biocrates.comgutsandgrowth.com This is because vitamin B12 is an essential cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase, which is responsible for the conversion of methylmalonyl-CoA to succinyl-CoA. droracle.aimyadlm.org When vitamin B12 is deficient, this conversion is impaired, leading to an accumulation of methylmalonyl-CoA, which is then hydrolyzed to methylmalonic acid. droracle.ai
Methylmalonate is particularly valuable in the investigation of subclinical vitamin B12 insufficiency, where serum B12 levels may be within the normal range, but a functional deficiency exists at the cellular level. droracle.ainih.gov Research has shown that a significant number of individuals with normal serum B12 can have elevated MMA levels, indicating a metabolic deficiency that may not be apparent through traditional testing. droracle.aiplos.org For instance, studies have revealed that a substantial percentage of patients with normal serum B12 but metabolic evidence of deficiency were identified through elevated MMA. droracle.ai This makes methylmalonate a critical tool for researchers investigating the subtle and early stages of vitamin B12 deficiency, which can present with nonspecific neurological and hematological symptoms. nih.govresearchgate.netresearchgate.net
In the landscape of vitamin B12 biomarkers, methylmalonate is often compared with homocysteine and holotranscobalamin (holoTC).
Homocysteine: Like methylmalonate, homocysteine levels can be elevated in vitamin B12 deficiency. nih.govresearchgate.net However, elevated homocysteine is less specific, as it can also be caused by deficiencies in folate (vitamin B9) and vitamin B6. biocrates.com While the combination of elevated MMA and homocysteine is highly sensitive for diagnosing functional vitamin B12 deficiency, MMA is considered more specific to vitamin B12 status. plos.org
Holotranscobalamin (HoloTC): HoloTC, the active form of vitamin B12 that can be taken up by cells, is considered an early marker of B12 deficiency. nice.org.uk Some studies suggest that holoTC may have a high diagnostic accuracy for recognizing subclinical B12 deficiency. nih.gov However, other research indicates that supplementary tests of vitamin B12 status, including MMA, homocysteine, and holoTC, were not significantly better than total serum B12 concentration as predictors of a hematologic response to vitamin B12 therapy in some patient cohorts. haematologica.orgresearchgate.net Despite this, the combination of holoTC and MMA is often recommended for an optimal assessment of vitamin B12 status. droracle.ai
The following table summarizes the key characteristics of these biomarkers:
| Biomarker | Primary Indication | Specificity for B12 Deficiency | Utility in Subclinical Deficiency |
|---|---|---|---|
| Methylmalonate(2-) | Functional Vitamin B12 Deficiency | High | High |
| Homocysteine | Vitamin B12 and Folate Deficiency | Low | Moderate |
| Holotranscobalamin | Early Vitamin B12 Deficiency | High | High |
Differential Diagnosis in Metabolic Research
Elevated levels of methylmalonate are a hallmark of a group of inherited metabolic disorders known as methylmalonic acidemias. nih.govmedlink.com In this context, the quantification of methylmalonate is crucial for differential diagnosis.
Isolated methylmalonic acidemia results from a deficiency of the enzyme methylmalonyl-CoA mutase or defects in the synthesis of its cofactor, adenosylcobalamin. nih.govnih.gov The severity of the disease and the concentration of methylmalonic acid can vary significantly among different subtypes. nih.gov For instance, the infantile, non-B12-responsive form (mut0 enzymatic subtype) is associated with very high levels of methylmalonic acid in urine and blood, while B12-responsive subtypes (such as cblA) tend to have lower, though still elevated, levels. nih.govnih.gov Therefore, the quantitative analysis of methylmalonate is a key component in the diagnostic workup and can help guide further enzymatic and genetic testing to pinpoint the specific subtype. nih.govresearchgate.net
The following table illustrates the typical ranges of methylmalonic acid in different subtypes of isolated methylmalonic acidemia:
| Methylmalonic Acidemia Subtype | Urine Methylmalonic Acid (mmol/mol creatinine) | Blood Methylmalonic Acid (µmol/L) |
|---|---|---|
| mut0, mut- | 1,000-10,000 | 100-1,000 |
| cblA | 10-100 | 5-100 |
| cblB | 1,000-10,000 | 100-1,000 |
Methylmalonate measurement is critical in distinguishing methylmalonic acidemia from other organic acidurias that present with similar clinical features, such as propionic acidemia and malonic aciduria.
Propionic Acidemia: This disorder is caused by a deficiency of the enzyme propionyl-CoA carboxylase, which is biochemically upstream of methylmalonyl-CoA mutase. nih.govnutricialearningcenter.com In propionic acidemia, there is an accumulation of propionyl-CoA and its derivatives, such as 3-hydroxypropionate and methylcitrate, but not a significant elevation of methylmalonic acid. nih.govmdpi.com Therefore, the presence of high levels of methylmalonate is a key differentiating feature of methylmalonic acidemia. youtube.com
Malonic Aciduria: In combined malonic and methylmalonic aciduria (CMAMMA), there is an elevation of both malonic acid and methylmalonic acid. wikipedia.org This condition is caused by a deficiency of the enzyme acyl-CoA synthetase family member 3 (ACSF3). wikipedia.org Therefore, the analysis of both malonic and methylmalonic acid is necessary to differentiate isolated methylmalonic acidemia from CMAMMA.
Exploration as a Novel Biomarker in Disease Mechanisms (Pre-Clinical & Basic Research)
Beyond its established role in vitamin B12 metabolism and organic acidurias, methylmalonate is being investigated as a potential biomarker in other disease mechanisms.
Recent research has implicated elevated methylmalonic acid in mitochondrial dysfunction and oxidative stress, suggesting it may serve as a surrogate biomarker for these processes. nih.gov Studies have shown a strong association between circulating levels of mitochondrial-derived MMA and all-cause and cardiovascular mortality in the general adult population. nih.gov
Furthermore, preclinical studies have explored the direct toxic effects of methylmalonic acid on various cellular processes. For example, research has investigated its impact on neuronal cells, which may contribute to the neurological complications seen in methylmalonic acidemia. nih.gov There is also emerging evidence from basic research suggesting a role for methylmalonic acid in tumor progression and metastasis, opening new avenues for its investigation as a biomarker in oncology. myadlm.org These findings highlight the expanding interest in methylmalonate as a molecule that not only reflects specific metabolic blocks but may also actively participate in the pathophysiology of a broader range of diseases.
Associations with Mitochondrial Dysfunction in Experimental Models
Methylmalonate(2-), the ionized form of methylmalonic acid (MMA), is increasingly recognized as a key player in mitochondrial dysfunction, a factor implicated in various pathologies. nih.govnih.gov In the inherited metabolic disorder methylmalonic acidemia (MMA), the deficiency of the mitochondrial enzyme methylmalonyl-CoA mutase (MMUT) leads to the accumulation of methylmalonate. pnas.orgbiorxiv.org This accumulation has been shown to disrupt mitochondrial homeostasis and function in various experimental models. nih.gov
Animal models have further solidified the link between elevated methylmalonate and mitochondrial impairment. In a mouse model of MMA renal disease (Mut−/−;TgINS-Alb-Mut), proximal tubular mitochondrial dysfunction was identified as a key pathogenic mechanism. pnas.org Studies on cardiomyocytes have shown that MMA treatment reduces mitochondrial membrane potential and decreases ATP production, indicating impaired energy metabolism. nih.gov Furthermore, MMA can trigger mitochondrial fission by upregulating proteins like DRP1, FIS1, and MFF. nih.gov The toxic effects of methylmalonate on mitochondria are thought to be a central component of the neurological and renal damage seen in methylmalonic acidemia. pnas.orgnih.gov
| Experimental Model | Key Findings | Reference |
|---|---|---|
| Patient-Derived iPSC Neurons | Perturbed mitochondrial networks; Reduced mitochondrial function; Action potential attenuation. | biorxiv.org |
| Mouse Model of MMA Renal Disease (Mut−/−;TgINS-Alb-Mut) | Proximal tubular mitochondrial dysfunction identified as a key pathogenic mechanism for kidney disease. | pnas.org |
| AC16 Cardiomyocytes | Reduced mitochondrial membrane potential; Decreased ATP production; Upregulation of mitochondrial fission proteins (DRP1, FIS1, MFF). | nih.gov |
| MMA Patient Fibroblasts | Accumulation of damaged/dysfunctional mitochondria, suggesting impaired mitophagy. | nih.gov |
| Rat Cerebral Cortex | Inhibition of mitochondrial creatine kinase (Mi-CK) activity. | researchgate.net |
Role in Oxidative Stress-Related Cellular Pathways
Elevated levels of methylmalonate are strongly associated with the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.govnih.gov This link has been demonstrated across various experimental systems, implicating oxidative damage as a significant contributor to the pathophysiology of conditions characterized by high methylmalonate levels. researchgate.netmdpi.com
In cellular and animal models, exposure to methylmalonate leads to a marked increase in intracellular ROS. nih.govresearchgate.net For instance, studies using human neuronal cells and fibroblasts from MMA patients have shown a significant rise in ROS content. researchgate.netmdpi.com This overproduction of ROS can lead to widespread cellular damage. Research on rat models has demonstrated that methylmalonate administration causes lipid and protein peroxidation in the brain and kidneys. mdpi.com
The mechanism by which methylmalonate induces oxidative stress is multifaceted. It is considered a mitochondrial toxin that can disrupt the electron transport chain, a primary site of ROS production. nih.gov Specifically, it has been suggested to inhibit complex II of the respiratory chain. nih.gov Furthermore, methylmalonate can compromise the cell's antioxidant defense systems. Studies have reported decreased activity of antioxidant enzymes like superoxide (B77818) dismutase following methylmalonate exposure. mdpi.com In cardiomyocytes, methylmalonate treatment not only increased ROS levels but also impeded the activation of the NRF2 pathway, a key regulator of antioxidant responses, by promoting the interaction between NRF2 and its inhibitor KEAP1. nih.gov This impairment of antioxidant defenses exacerbates the damage caused by ROS, contributing to processes like ferroptosis, a form of iron-dependent cell death. nih.gov
| Research Model | Observed Oxidative Stress Markers | Reference |
|---|---|---|
| MMA Patient Fibroblasts | Increased intracellular Reactive Oxygen Species (ROS); Increased mitochondrial Superoxide Dismutase (MnSOD) expression. | researchgate.net |
| AC16 Cardiomyocytes | Increased ROS (DHE and DCFH-DA levels); Increased mitochondrial ROS (MitoSox); Impaired NRF2 antioxidant pathway. | nih.gov |
| Newborn Mice (intracerebroventricular injection) | Increased DCFH levels (a marker of ROS) in the cerebral cortex and striatum. | oup.com |
| Young Rats (chronic administration) | Increased lipid and protein peroxidation in nerve terminals and striatum. | mdpi.com |
Implications in Neurobiological Research Models (e.g., Neuroinflammation)
In neurobiological research, methylmalonate is investigated as a potent neurotoxic metabolite that contributes to the neurological dysfunction seen in methylmalonic acidemia. nih.govufsm.br Experimental models have been crucial in elucidating its role in processes such as neuroinflammation and cognitive impairment. nih.gov
Chronic administration of methylmalonate in young Wistar rats has been shown to induce a significant neuroinflammatory response. nih.govufsm.br In these models, researchers observed increased levels of pro-inflammatory cytokines, specifically Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in the cerebral cortex. nih.govufsm.br Concurrently, the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide which can be cytotoxic in high concentrations, was also elevated in the cortex of these animals. nih.govufsm.br The presence of 3-nitrotyrosine (3-NT), a marker of nitrosative stress and protein damage, was also increased, indicating a broader inflammatory and oxidative environment in the brain tissue. nih.gov
These molecular changes are associated with functional consequences. The same rat models that exhibited increased neuroinflammatory markers also showed deficits in spatial memory, specifically a reduction in the recognition index in object exploration tests. nih.gov This suggests that the neuroinflammatory processes triggered by methylmalonate during critical periods of brain development may contribute to the progression of cognitive impairments observed in patients. nih.gov Furthermore, studies in glial cell cultures indicate that methylmalonate can trigger inflammatory signaling and glial activation, which may lead to neuronal apoptosis through both intrinsic and extrinsic pathways, further contributing to brain damage. oup.com
| Marker | Location Measured | Observed Effect | Reference |
|---|---|---|---|
| Interleukin-1 beta (IL-1β) | Cerebral Cortex & Blood | Increased | nih.govufsm.br |
| Tumor Necrosis Factor-alpha (TNF-α) | Cerebral Cortex & Blood | Increased | nih.govufsm.br |
| Inducible Nitric Oxide Synthase (iNOS) | Cerebral Cortex | Increased Expression | nih.govufsm.br |
| 3-Nitrotyrosine (3-NT) | Cerebral Cortex | Increased Levels | nih.gov |
Emerging Research in Non-Classical Metabolic Roles
Beyond its established role as an indicator of vitamin B12 deficiency and a pathogenic metabolite in methylmalonic acidemia, emerging research is uncovering non-classical metabolic roles for methylmalonate(2-). nih.govmyadlm.org These new areas of investigation highlight its broader significance in aging, cancer biology, and cellular regulation. myadlm.orgbiocrates.com
One of the most significant recent discoveries is the identification of protein methylmalonylation, a novel post-translational modification. myadlm.org In patients with methylmalonic acidemia, the accumulation of methylmalonyl-CoA leads to the non-enzymatic modification of lysine (B10760008) residues on numerous proteins. This widespread methylmalonylation has been shown to dysregulate mitochondrial and other key cellular pathway proteins, suggesting a direct mechanism by which methylmalonate accumulation can disrupt cellular function beyond simple toxicity. myadlm.org
Research has also implicated circulating methylmalonate as a metabolite that increases with age and may play a role in age-related diseases. biocrates.com Metabolomic studies have consistently found increased MMA in the sera of older individuals. myadlm.org This age-related increase has been linked to the progression of cancer. myadlm.org For example, when cultured cancer cells were exposed to serum from older individuals with high MMA levels, they acquired pro-metastatic properties and became resistant to chemotherapy. myadlm.org Further investigation revealed that methylmalonate may promote tumor progression by modulating transcriptional reprogramming through the transcription factor SOX4, a known marker of aggressive cancers. myadlm.org
Additionally, the gut microbiome is emerging as a factor that can influence circulating methylmalonate levels, independent of an individual's vitamin B12 status. biocrates.com Certain gut microbial communities have been associated with serum MMA concentrations, complicating its interpretation as a straightforward biomarker and opening new avenues for research into host-microbiome metabolic interactions. biocrates.com
Future Directions in Methylmalonate 2 Research
Elucidating Novel Regulatory Mechanisms of Methylmalonate(2-) Metabolism
Future investigations will likely focus on uncovering previously unknown factors that regulate the pathways involving methylmalonate(2-). This includes exploring the transcriptional and post-transcriptional regulation of key enzymes like methylmalonyl-CoA mutase (MUT). For instance, research has begun to show that while the transcript levels of certain proteins like LAMP1 may not change significantly in MMA, their protein levels are altered, suggesting post-transcriptional regulatory mechanisms are at play. nih.gov
Furthermore, the interplay between different metabolic pathways and their impact on methylmalonate(2-) levels is a critical area for future research. For example, the propionate (B1217596) pathway, which produces methylmalonyl-CoA, is intricately linked to the tricarboxylic acid (TCA) cycle. wustl.edu Studies have suggested that the accumulation of metabolites related to methylmalonic acid can lead to a "toxic inhibition" of TCA cycle enzymes. wustl.edu Understanding the precise molecular switches and feedback loops that govern these interactions will be crucial for developing targeted therapies.
Investigating Undiscovered Roles of Methylmalonate(2-) in Cellular Signaling
Beyond its role as a metabolic intermediate, emerging evidence suggests that methylmalonate(2-) and its precursor, methylmalonyl-CoA, may have broader functions in cellular signaling. Recent studies have indicated that methylmalonic acid can act as a mediator of tumor progression by inducing aggressive features in cancer cells. nih.gov It appears to stimulate tumor progression and aggressiveness by inducing SOX4 through the activation of autocrine TGFβ signaling. nih.gov
Further research is needed to explore other potential signaling roles of methylmalonate(2-). This could involve investigating its ability to directly or indirectly influence key signaling pathways, such as those involved in inflammation, oxidative stress, and apoptosis. researchgate.netmdpi.com For example, studies have shown that high levels of methylmalonic acid can interfere with MAPK and p53 signaling pathways, leading to decreased neuron viability and increased cell death. nih.gov
Development of Advanced Analytical Techniques for Comprehensive Metabolite Profiling
Advancements in analytical technologies are paramount for gaining a more comprehensive understanding of methylmalonate(2-) metabolism and its downstream effects. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are currently the primary methods for measuring methylmalonic acid, there is a continuous need for more sensitive, high-throughput, and non-invasive techniques. creative-proteomics.comnih.gov
Future developments may include the refinement of capillary liquid chromatography-mass spectrometry (capLC-MS) methods for analyzing a wide range of metabolites from small biological samples. uzh.ch Additionally, the development of novel algorithms for processing raw LC-MS data could improve the detection and quantification of low-abundance metabolites. uzh.ch The goal is to move towards comprehensive metabolite profiling that can capture the full spectrum of metabolic changes associated with elevated methylmalonate(2-) levels. creative-proteomics.comresearchgate.net
Table of Current and Emerging Analytical Techniques:
| Technique | Description | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Involves derivatization of MMA to improve volatility, followed by separation and detection. creative-proteomics.com | High sensitivity and specificity. creative-proteomics.com | Requires complex derivatization steps. creative-proteomics.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds based on their physicochemical properties before mass analysis. nih.gov | Does not require derivatization, simplifying sample preparation. creative-proteomics.com | Potential for interference from isomers like succinic acid. nih.gov |
| Capillary Liquid Chromatography-Mass Spectrometry (capLC-MS) | A highly sensitive LC-MS method suitable for small sample volumes. uzh.ch | Sensitive quantification of a broad range of metabolites. uzh.ch | Still under development for routine clinical use. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | A non-destructive technique that provides structural information about molecules. researchgate.net | Highly reproducible and requires minimal sample preparation for biofluids. researchgate.net | Relatively low sensitivity compared to MS-based methods. researchgate.net |
Understanding the Full Spectrum of Molecular Consequences of Methylmalonate(2-) Accumulation
The accumulation of methylmalonate(2-) and related metabolites has far-reaching consequences at the molecular and cellular levels. A key area of future research is to fully delineate these consequences beyond the immediate enzymatic defect. For example, recent studies have revealed a strong link between methylmalonic acidemia and dysfunction of lysosomes and autophagy. nih.gov In MMA, lysosomes appear as enlarged vacuoles with reduced degradative capacity, and there is evidence of impaired fusion between autophagosomes and lysosomes. nih.gov
Furthermore, the accumulation of methylmalonic acid is known to be toxic to neuronal and glial cells, potentially by impairing oxidative metabolism. medscape.com It can also lead to mitochondrial dysfunction, including abnormal mitochondrial networks and increased production of reactive oxygen species (ROS). mdpi.com Future research will need to employ multi-omics approaches, combining proteomics, metabolomics, and transcriptomics, to create a comprehensive picture of the cellular damage caused by methylmalonate(2-) accumulation. nih.gov
Exploring Genetic Modifiers and Environmental Factors Influencing Methylmalonate(2-) Homeostasis
The clinical presentation of methylmalonic acidemia can be highly variable, even among individuals with the same primary genetic defect. This suggests the influence of other genetic and environmental factors on methylmalonate(2-) homeostasis. Future research will focus on identifying these modifiers.
Methylome-wide association studies (MWAS) are an emerging approach to investigate how genetic and environmental factors influence DNA methylation, which in turn can affect gene expression and disease susceptibility. nih.gov Environmental factors such as diet, particularly the intake of precursors to propionyl-CoA like certain amino acids and odd-chain fatty acids, can significantly impact methylmalonate(2-) levels. wustl.edu Additionally, the gut microbiome produces propionate, which can also contribute to the body's methylmalonate(2-) pool. researchgate.net Understanding how these genetic and environmental interactions modulate the phenotype of methylmalonic acidemia will be crucial for developing personalized medicine approaches. nih.gov
Q & A
How can methylmalonate(2-) be quantified in biological samples, and what methodological considerations are critical for accuracy?
Level: Basic
Answer: Methylmalonate(2-) quantification in biological matrices (e.g., plasma, cell lysates) typically employs high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). Key considerations include:
- Sample preparation: Deproteinization using cold methanol or acetonitrile to avoid interference from proteins .
- Calibration curves: Use isotopically labeled internal standards (e.g., malonic acid-1,3-13C2) to correct for matrix effects .
- Chromatographic separation: Reverse-phase columns with ion-pairing agents (e.g., tributylamine) enhance retention of dicarboxylates .
Validation parameters (precision, recovery) must align with guidelines for bioanalytical methods .
What experimental strategies optimize methylmalonate(2-) utilization in heterologous polyketide biosynthesis using E. coli?
Level: Advanced
Answer: Multi-factorial engineering approaches are critical:
- Strain selection: Strains like TB3 show higher methylmalonate uptake due to enhanced transporter expression .
- Pathway modularity: Co-expression of matBC (methylmalonyl-CoA mutase) and mce (methylmalonyl-CoA epimerase) plasmids increases precursor flux .
- Supplementation dynamics: Methylmalonate(2-) at 20 mM improves 6-dEB titers but requires balancing with propionate to avoid acetate overflow . Statistical design (e.g., full-factorial experiments) identifies interactions between carbon sources and plasmid systems .
How does methylmalonate(2-) contribute to metabolic dysregulation in propionate metabolism, and how is this modeled in vitro?
Level: Basic
Answer: Methylmalonate(2-) accumulates in methylmalonic acidemia due to mutase deficiencies, disrupting the tricarboxylic acid (TCA) cycle. In vitro models include:
- Primary hepatocytes: Treated with propionate to induce methylmalonate(2-) accumulation, followed by metabolomic profiling .
- Enzyme inhibition assays: Adding nitroprusside to block methylmalonyl-CoA mutase mimics genetic deficiencies .
Key biomarkers (e.g., citrate depletion, lactate elevation) are monitored via LC-MS and enzymatic assays .
How can researchers resolve contradictions in methylmalonate(2-) supplementation effects across different microbial systems?
Level: Advanced
Answer: Contradictions often arise from strain-specific transporter efficiency or competing pathways. Methodological solutions include:
- 13C-tracer analysis: Quantifies methylmalonate(2-) incorporation into target metabolites (e.g., polyketides) versus shunt pathways (e.g., acetate) .
- Proteomic profiling: Identifies differential expression of acyl-CoA synthetases or transporters between strains (e.g., BAP1 vs. BAB2) .
- Multi-omics integration: Correlates transcriptomic data with flux balance analysis to predict optimal supplementation regimes .
What synthetic methodologies are effective for preparing methylmalonate(2-) derivatives with tailored functional groups?
Level: Advanced
Answer: Functionalization strategies include:
- Esterification: Dimethyl methylmalonate synthesis via acid-catalyzed methanol reflux, with purity verified by NMR (e.g., δ 3.7 ppm for methoxy groups) .
- Allylic substitution: Copper-catalyzed reactions with propargyl bromides yield branched derivatives (e.g., dimethyl 2-(2-quinolylmethyl)malonate) .
- Crystallography: Single-crystal XRD confirms stereochemistry, as seen in Al(III)-methylmalonate complexes with bite angles of 92.4° .
What analytical techniques characterize methylmalonate(2-)-metal complexes, and how do structural variations impact reactivity?
Level: Basic
Answer: Key techniques include:
- X-ray diffraction (XRD): Resolves coordination geometry, e.g., distorted octahedral Al(III) complexes with carboxylate bond lengths of 1.840–1.886 Å .
- FT-IR spectroscopy: Identifies shifts in ν(COO⁻) vibrations (e.g., 1,580 cm⁻¹ for bidentate binding) .
- Thermogravimetric analysis (TGA): Assesses thermal stability, with dehydration steps indicating water ligands in coordination spheres .
How can researchers model methylmalonate(2-)-induced neurotoxicity in rodents, and what endpoints are most informative?
Level: Advanced
Answer: Rodent models involve:
- Subcutaneous administration: Postnatal injections (e.g., 1.5 μmol/g body weight) to mimic chronic accumulation .
- Behavioral assays: Morris water maze tests spatial memory deficits, while open-field tests quantify hyperactivity .
- Oxidative stress markers: Measure glutathione depletion and lipid peroxidation in striatal homogenates .
Dose-response studies require pharmacokinetic modeling to align exposure levels with human pathophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
